N-Cyclohexylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTHKGMZDDTZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061997 | |
| Record name | N-Cyclohexylaniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-36-9 | |
| Record name | N-Cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Cyclohexylaniline | |
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| Record name | N-Cyclohexylaniline | |
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| Record name | Benzenamine, N-cyclohexyl- | |
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| Record name | N-Cyclohexylaniline | |
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| Record name | N-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-Cyclohexylaniline | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Cyclohexylaniline from Aniline and Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylaniline is a secondary amine of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its synthesis primarily involves the formation of a carbon-nitrogen bond between an aniline moiety and a cyclohexyl group. The most prevalent and efficient method for this transformation is the reductive amination of aniline with cyclohexanone. This reaction proceeds through the initial formation of an enamine or imine intermediate, which is subsequently reduced to the final this compound product.
This technical guide provides a comprehensive overview of the synthesis of this compound from aniline and cyclohexanone, focusing on various catalytic and non-catalytic reductive amination methodologies. It includes detailed experimental protocols, a comparative analysis of different synthetic routes, and visualizations of the reaction mechanism and experimental workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Reaction Mechanism and Pathways
The synthesis of this compound from aniline and cyclohexanone is a classic example of reductive amination. The overall transformation can be broken down into two key steps:
-
Imine/Enamine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form a Schiff base (imine) or its tautomer, an enamine. This step is typically reversible and often acid-catalyzed.
-
Reduction: The C=N double bond of the imine/enamine intermediate is then reduced to a single bond, yielding the stable secondary amine, this compound. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical hydride reducing agents.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Comparative Data of Synthetic Methods
The choice of synthetic methodology for this compound can significantly impact the reaction efficiency, yield, and overall cost-effectiveness. Below is a summary of quantitative data for various methods.
| Method | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | 5% Rh/Al₂O₃ | Supercritical CO₂ | 80 | 80 | - | >95 Conv. | [2] |
| Catalytic Hydrogenation | Rh-Ni/SiO₂ | Cyclohexane | 100 | 6 | 5 | 96.4 | [3] |
| Catalytic Transfer Hydrogenation | Formic Acid/Pd/Fe@N/C | Cyclohexane | 80 | - | 5 | 92.3 | [4] |
| Reductive Amination | Sodium Triacetoxyborohydride | Dichloroethane | Room Temp. | - | 23 | 99 | |
| Reductive Amination | Sodium Cyanoborohydride | Methanol | Room Temp. | - | 23 | 50 | |
| Reductive Amination | Raney Nickel | Isopropanol | Room Temp. | - | 9 | - | [5] |
Experimental Protocols
Method 1: Reductive Amination using Sodium Triacetoxyborohydride
This method is a mild and highly selective one-pot procedure for the synthesis of this compound.
Materials:
-
Aniline
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of aniline (1.0 eq) in 1,2-dichloroethane, add cyclohexanone (1.1 eq) and glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue to stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation to yield pure this compound.
Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.
Method 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method utilizes heterogeneous catalysis and molecular hydrogen as the reducing agent.
Materials:
-
Aniline
-
Cyclohexanone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve aniline (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the limiting reactant).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC/GC analysis of aliquots.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.[6]
Caption: Experimental workflow for catalytic hydrogenation using Pd/C.
Purification and Characterization
The primary method for purifying this compound is distillation under reduced pressure.[6] This is effective in separating the product from unreacted starting materials and high-boiling byproducts. The boiling point of this compound is approximately 127 °C at 6 mm Hg.[6]
Characterization of the final product can be performed using standard spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the aniline ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring.
-
¹³C NMR: Will display distinct signals for the carbons of the phenyl and cyclohexyl groups.
-
FT-IR: Will exhibit a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C=C stretching vibrations for the aromatic and aliphatic moieties.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of this compound (C₁₂H₁₇N, M.W. 175.27 g/mol ).[1]
Safety Considerations
-
Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Cyclohexanone: Flammable liquid and irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium Triacetoxyborohydride and Sodium Cyanoborohydride: Toxic and water-reactive. Handle with care and quench appropriately.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use a properly maintained high-pressure reactor and follow all safety protocols for working with flammable gases.
-
Raney Nickel: Can be pyrophoric. Handle under an inert atmosphere or as a slurry.
Conclusion
The synthesis of this compound from aniline and cyclohexanone via reductive amination is a robust and versatile transformation. The choice of methodology depends on the desired scale, available equipment, and safety considerations. Reductive amination with sodium triacetoxyborohydride offers a mild and highly selective laboratory-scale synthesis. For larger-scale production, catalytic hydrogenation provides an efficient alternative, although it requires specialized high-pressure equipment. Careful purification, typically by vacuum distillation, is necessary to obtain high-purity this compound for subsequent applications in research and development.
References
- 1. This compound | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine - Google Patents [patents.google.com]
N-Cyclohexylaniline CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Cyclohexylaniline, a versatile secondary amine with significant applications in organic synthesis and as an intermediate in the production of various industrial and pharmaceutical compounds. This document details its chemical identity, physical properties, a representative synthetic protocol, and a visualization of its synthesis workflow.
Core Chemical Identity
This compound, also known as N-phenylcyclohexylamine or cyclohexylphenylamine, is an organic compound featuring a cyclohexyl group bonded to the nitrogen atom of an aniline molecule.
CAS Number: 1821-36-9[1][2][3][4][5][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇N | [1][2][3][4][5] |
| Molecular Weight | 175.27 g/mol | [1][3][4][5][7] |
| Appearance | Colorless to pale yellow liquid, or white to light yellow crystalline powder. May darken to a dark brown liquid. | [1][2] |
| Melting Point | 14-16 °C | [2][4][5] |
| Boiling Point | 191-192 °C at 73 mmHg; 279 °C at 760 mmHg | [2][4][5] |
| Density | 0.996 g/mL at 20 °C | [2][4][6] |
| Refractive Index | n20/D 1.560 | [2][4] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [1][2] |
| pKa | 5.46 ± 0.20 (Predicted) | [1] |
| Flash Point | 136 °C | [2] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is commonly achieved through the reductive amination of aniline with cyclohexanone. This method involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The following is a representative experimental protocol based on established chemical principles.
Reaction: Aniline + Cyclohexanone → N-Cyclohexylideneaniline → this compound
Materials:
-
Aniline
-
Cyclohexanone
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))
-
Acid catalyst (optional, e.g., Acetic acid)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for work-up and purification (separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline and cyclohexanone in a 1:1 molar ratio. Dissolve the reactants in a suitable anhydrous solvent.
-
Imine Formation: If using a milder reducing agent like sodium triacetoxyborohydride, the reaction can proceed as a one-pot process. For other reducing agents, the imine can be pre-formed by stirring the aniline and cyclohexanone mixture, sometimes with the aid of a mild acid catalyst, at room temperature or with gentle heating. The formation of the imine intermediate, N-cyclohexylideneaniline, is often accompanied by the removal of water.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Using Catalytic Hydrogenation: Transfer the mixture of aniline and cyclohexanone (or the pre-formed imine) to a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (Pd/C). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
-
Work-up:
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
If a solid precipitate forms, it may be removed by filtration.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.
Caption: Workflow for the synthesis of this compound.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines [ouci.dntb.gov.ua]
- 4. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-Cyclohexylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Cyclohexylaniline (CAS No. 1821-36-9). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with experimental protocols and visual representations to aid in the comprehensive analysis of this compound.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1821-36-9[1][2][3] |
| Molecular Formula | C₁₂H₁₇N[1][2][3] |
| Molecular Weight | 175.27 g/mol [1][2][3] |
| Canonical SMILES | C1CCC(CC1)NC2=CC=CC=C2[1] |
| InChIKey | TXTHKGMZDDTZFD-UHFFFAOYSA-N[1] |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data is compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.2 - 6.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.6 | Singlet (broad) | 1H | N-H proton |
| ~ 3.3 | Multiplet | 1H | CH-N proton (cyclohexyl) |
| ~ 2.0 - 1.0 | Multiplet | 10H | Cyclohexyl protons (CH₂) |
Publicly available ¹³C NMR data from MCB Manufacturing Chemists, Norwood, Ohio, indicates the presence of distinct carbon signals for the aromatic and aliphatic portions of the molecule.[1] The expected chemical shifts are as follows:
| Chemical Shift (δ) ppm | Assignment |
| ~ 148 | C (aromatic, attached to N) |
| ~ 129 | CH (aromatic) |
| ~ 117 | CH (aromatic) |
| ~ 113 | CH (aromatic) |
| ~ 52 | CH (cyclohexyl, attached to N) |
| ~ 33 | CH₂ (cyclohexyl) |
| ~ 26 | CH₂ (cyclohexyl) |
| ~ 25 | CH₂ (cyclohexyl) |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound, as a liquid film, would typically be acquired. The following table lists the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3400 | N-H Stretch |
| ~ 3050 | Aromatic C-H Stretch |
| 2925, 2850 | Aliphatic C-H Stretch |
| ~ 1600, 1500 | Aromatic C=C Bending |
| ~ 750, 690 | Aromatic C-H Bending (monosubstituted) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions. Data from a GC-MS analysis indicates the following significant peaks.[1]
| m/z | Relative Intensity | Assignment |
| 175 | High | [M]⁺ (Molecular Ion) |
| 132 | Highest | [M - C₃H₇]⁺ |
| 118 | High | [M - C₄H₉]⁺ |
| 93 | Moderate | [C₆H₅NH₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID).
-
Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the clean salt plates is acquired to account for any atmospheric or instrumental interferences.
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing the ejection of an electron and the formation of a positively charged molecular ion.
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the techniques and the structural information obtained.
Caption: Workflow of Spectroscopic Analysis.
Caption: Spectroscopic Data and Structural Correlation.
References
A Technical Guide to the Solubility of N-Cyclohexylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of N-Cyclohexylaniline, a key intermediate in various chemical syntheses, including dyes, pharmaceuticals, and agrochemicals. While qualitative information indicates its solubility in organic solvents and insolubility in water, a comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data (e.g., mole fraction or grams per 100 mL at various temperatures).
This guide, therefore, provides a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents. The methodology described is the widely accepted isothermal gravimetric analysis, a fundamental technique in solid-liquid equilibrium studies. Adherence to this protocol will enable the generation of precise and reproducible solubility data essential for process design, formulation development, and theoretical modeling.
Data Presentation
Following the experimental determination of solubility, data should be meticulously organized for clarity and comparative analysis. The table below serves as a template for presenting the mole fraction solubility (x₁) of this compound in various solvents at different temperatures (T/K).
| Solvent | Temperature (T/K) | Mole Fraction Solubility (x₁) |
| Methanol | 293.15 | Experimental Data |
| 298.15 | Experimental Data | |
| 303.15 | Experimental Data | |
| Ethanol | 293.15 | Experimental Data |
| 298.15 | Experimental Data | |
| 303.15 | Experimental Data | |
| Acetone | 293.15 | Experimental Data |
| 298.15 | Experimental Data | |
| 303.15 | Experimental Data | |
| Ethyl Acetate | 293.15 | Experimental Data |
| 298.15 | Experimental Data | |
| 303.15 | Experimental Data | |
| Toluene | 293.15 | Experimental Data |
| 298.15 | Experimental Data | |
| 303.15 | Experimental Data |
Experimental Protocol: Isothermal Gravimetric Method
The determination of solid-liquid equilibrium, or solubility, is crucial for a wide range of chemical and pharmaceutical applications. The isothermal gravimetric method is a reliable and straightforward technique to ascertain the solubility of a solid compound in a solvent at a specific temperature.[1][2][3][4]
Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a constant temperature.
Principle: A saturated solution is prepared by allowing an excess of the solute (this compound) to equilibrate with the solvent at a controlled temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured.[1][4]
Apparatus and Materials:
-
Analytical balance (precision of ±0.1 mg)
-
Thermostatic water or oil bath with temperature control (±0.1 K)
-
Jacketed glass equilibrium vessel or sealed conical flasks
-
Magnetic stirrer and stir bars
-
Syringes with appropriate filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or glass vials
-
Drying oven
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, toluene)
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to the glass equilibrium vessel. The presence of undissolved solid is essential to ensure saturation.[1]
-
Add a known volume of the desired organic solvent to the vessel.
-
Place the vessel in the thermostatic bath set to the desired experimental temperature.
-
-
Equilibration:
-
Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and reach equilibrium.
-
Allow the mixture to equilibrate for a sufficient period. This time can vary depending on the solute-solvent system and may range from several hours to over 24 hours. It is recommended to determine the required equilibration time by taking measurements at different time intervals (e.g., 8, 16, 24 hours) until consecutive measurements show no significant change in concentration.[1]
-
-
Sampling:
-
Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 30 minutes, while maintaining the constant temperature.
-
Carefully withdraw a sample of the clear, supernatant liquid using a pre-warmed syringe fitted with a filter to prevent any solid particles from being drawn. Pre-warming the syringe to the experimental temperature is critical to avoid premature crystallization of the solute.
-
Dispense the collected saturated solution into a pre-weighed (W₁) evaporating dish.
-
-
Gravimetric Analysis:
-
Immediately weigh the evaporating dish containing the solution (W₂) to determine the total mass of the saturated solution sample.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The temperature should be below its boiling point but high enough for efficient solvent removal.
-
Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it. The process is repeated until the difference between consecutive weighings is negligible.[1][4]
-
Record the final constant weight of the dish with the dry solute (W₃).
-
-
Calculation:
-
Mass of the solute (this compound): m_solute = W₃ - W₁
-
Mass of the solvent: m_solvent = W₂ - W₃
-
Calculate the mole fraction solubility (x₁): x₁ = (m_solute / M_solute) / [ (m_solute / M_solute) + (m_solvent / M_solvent) ] where M_solute and M_solvent are the molar masses of this compound and the solvent, respectively.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the isothermal gravimetric method for solubility determination.
Caption: Workflow for determining solubility via the isothermal gravimetric method.
References
N-Cyclohexylaniline: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals
Introduction
N-Cyclohexylaniline (CAS No. 1821-36-9) is a secondary aromatic amine utilized as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its molecular structure, consisting of a cyclohexyl group and an aniline moiety, confers specific chemical properties that necessitate a thorough understanding of its health and safety profile. This technical guide provides an in-depth overview of the toxicological data, handling precautions, and emergency procedures for this compound to ensure its safe use in research and development settings.
Toxicological Profile
The toxicological properties of this compound have not been fully investigated, and much of the available data is based on classifications rather than detailed studies.[2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
Acute Toxicity
This compound is categorized as Acute Toxicity Category 4 for oral, dermal, and inhalation routes of exposure.[4] While specific LD50 and LC50 values are not consistently reported across all safety data sheets, the classification indicates a potential for significant adverse health effects following a single short-term exposure.
Table 1: GHS Classification for Acute Toxicity
| Route of Exposure | GHS Category | Hazard Statement |
| Oral | Category 4 | H302: Harmful if swallowed |
| Dermal | Category 4 | H312: Harmful in contact with skin |
| Inhalation | Category 4 | H332: Harmful if inhaled |
Skin and Eye Irritation
This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[4] Direct contact can cause redness, inflammation, and pain. In case of eye contact, it can lead to serious irritation.[4]
Table 2: Skin and Eye Irritation Classification
| Effect | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Sensitization
There is a potential for this compound to cause an allergic skin reaction (Skin Sensitization, Category 1).[5]
Specific Target Organ Toxicity (STOT)
This compound is classified as causing respiratory irritation (STOT - Single Exposure, Category 3).[4]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is currently no data available to classify this compound regarding its carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 3.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇N[4] |
| Molecular Weight | 175.27 g/mol [3] |
| Appearance | Dark brown liquid[1] |
| Boiling Point | 191-192 °C (73 mmHg)[6] |
| Melting Point | 14-15 °C[6] |
| Flash Point | 136 °C[6] |
| Density | 0.996 g/mL at 20 °C[6] |
| Water Solubility | Not miscible or difficult to mix in water[6] |
Experimental Protocols
The toxicological classifications of this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test provides information on the health hazards likely to arise from dermal exposure to a substance.[7]
-
Test System: The albino rabbit is the preferred species.[7]
-
Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[7][8] Untreated skin on the same animal serves as a control.[7]
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8] The observation period can be extended up to 14 days to assess the reversibility of the effects.[7]
-
Evaluation: The severity of skin reactions is scored. If the responses persist to the end of the observation period, the substance is considered an irritant.[7]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[9]
-
Test System: The albino rabbit is the recommended species.[9]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9] The eyelids are gently held together for about one second to prevent loss of the substance.[10]
-
Observations: The eyes are examined for lesions of the conjunctiva, cornea, and iris at 1, 24, 48, and 72 hours after application.[9] The observation period should be sufficient to evaluate the reversibility of any effects.[9]
-
Evaluation: The degree of eye irritation is scored based on the observed lesions. The reversibility of the lesions is also assessed.[9]
Biotransformation and Mechanism of Toxicity
The specific signaling pathways and detailed mechanism of toxicity for this compound are not well-documented in publicly available literature. However, based on the metabolism of other alicyclic amines, it is anticipated that this compound undergoes biotransformation primarily through cytochrome P450 (CYP) enzymes in the liver.[6]
Potential metabolic pathways may include:
-
N-oxidation: Oxidation of the nitrogen atom.
-
N-dealkylation: Removal of the cyclohexyl group.
-
Ring oxidation: Hydroxylation of the cyclohexyl or phenyl ring.[6]
These metabolic processes can sometimes lead to the formation of reactive intermediates that may contribute to cellular toxicity.[6]
Handling, Storage, and Personal Protective Equipment
Handling
-
Avoid contact with skin and eyes.[4]
-
Do not breathe mist, vapors, or spray.[4]
-
Do not ingest. If swallowed, seek immediate medical assistance.[4]
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Keep away from food, drink, and animal feeding stuffs.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Remove and wash contaminated clothing and gloves before re-use.[4]
-
Wash hands before breaks and after work.[4]
Storage
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Incompatible materials to avoid include acids, strong oxidizing agents, and acid chlorides.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles (conforming to EN166 or equivalent).[2]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions, no protective equipment is needed. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2]
Emergency Procedures
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4]
-
Ingestion: Clean mouth with water. Get medical attention.[4]
-
Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
General Advice: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.
-
Environmental Precautions: Do not let this chemical enter the environment.
-
Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[4]
Stability and Reactivity
-
Reactivity: None known, based on available information.[4]
-
Chemical Stability: Stable under normal conditions.[4]
-
Hazardous Reactions: No information available.[4]
-
Conditions to Avoid: Incompatible products.[4]
-
Incompatible Materials: Acids, strong oxidizing agents, acid chlorides.[4]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[4]
Disposal Considerations
Waste from residues and unused products should be considered hazardous. Dispose of in accordance with local, regional, and national regulations.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling the material.
References
- 1. Mammalian cell gene mutation test (OECD 476) [lebrunlabs.com]
- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 6. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism and Kinetics of N-Cyclohexylaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to N-cyclohexylaniline, a key intermediate in the pharmaceutical and chemical industries. The focus is on the reaction mechanisms, kinetics, and detailed experimental protocols for its formation. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound is a secondary amine that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Understanding the mechanisms and kinetics of its synthesis is crucial for process optimization, scalability, and achieving desired product yields and purity. The principal methods for the synthesis of this compound include reductive amination of cyclohexanone with aniline, Buchwald-Hartwig amination, and the catalytic hydrogenation of diphenylamine. This guide will delve into the intricacies of these methods, with a particular focus on the well-studied reductive amination pathway.
Reductive Amination of Cyclohexanone with Aniline
Direct reductive amination of cyclohexanone with aniline is a widely employed, one-pot procedure for synthesizing this compound. This method is favored for its efficiency and atom economy. The reaction can be catalyzed by various heterogeneous catalysts, with palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) being particularly effective.[2]
Reaction Mechanism
The reductive amination of cyclohexanone with aniline proceeds through a multi-step mechanism. The reaction is initiated by the nucleophilic attack of aniline on the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This is followed by dehydration to yield an N-phenylcyclohexanimine intermediate. Subsequently, the imine can undergo disproportionation or be reduced by a hydrogen donor to form the final product, this compound.[3]
The overall reaction pathway can be summarized as follows:
-
Imine Formation: Cyclohexanone reacts with aniline in a condensation reaction to form N-phenylcyclohexanimine and water.
-
Reduction: The N-phenylcyclohexanimine is then hydrogenated to this compound.
Caption: General mechanism of this compound synthesis via reductive amination.
Reaction Kinetics
The kinetics of the liquid-phase amination of cyclohexanone with aniline over a Pd/C catalyst have been studied.[2] The process can be modeled using a Langmuir-Hinshelwood kinetic model, which suggests that the surface reaction to form the imine intermediate is the rate-limiting step.[2] The reaction rate is influenced by reactant concentrations, temperature, and hydrogen availability.[2]
While a complete rate law is complex and dependent on specific conditions, apparent activation energies have been reported, providing insight into the temperature sensitivity of the reaction.
| Catalyst | Apparent Activation Energy (Ea) | Reference |
| Pd/C | 48 kJ/mol | [2] |
| Rh/C | 55 kJ/mol | [2] |
For the related reductive amination of cyclohexanone with ammonia over an Rh/SiO₂ catalyst, an apparent first-order rate constant of 0.0072 min⁻¹ has been observed under specific conditions (100 °C, 4 bar NH₃, 2 bar H₂).[4] This highlights the influence of the amine nucleophile on the reaction kinetics.
Experimental Protocol: One-Pot Synthesis using Pd/C Catalyst
The following protocol is adapted from a detailed study on the one-pot amination of cyclohexanone with aniline.[5]
Materials:
-
Cyclohexanone
-
Aniline
-
Palladium on carbon (Pd/C) catalyst
-
Sodium formate (NaCO₂H) as a hydrogen donor (optional, but influences selectivity)[2]
-
Toluene (solvent)
-
Batch reactor equipped with temperature and stirring control
-
Analytical equipment for product quantification (e.g., GC-FID)
Procedure:
-
Catalyst Preparation: The Pd/C catalyst is thermally treated at 400 °C for 2 hours under a hydrogen flow before use to ensure the palladium is in its active, zero-valent state.
-
Reaction Setup: The batch reactor is charged with the desired concentrations of cyclohexanone, aniline, and the Pd/C catalyst in toluene. For studies involving a hydrogen donor, sodium formate is also added.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., Helium), and heated to the desired temperature (studies have been conducted between 80 to 160 °C).[2] The reaction mixture is stirred vigorously.
-
Monitoring and Analysis: Samples are withdrawn periodically and analyzed by GC-FID to determine the concentrations of reactants and products. Nonane can be used as an internal standard.
-
Work-up: Upon completion, the catalyst is filtered from the reaction mixture. The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography.
Caption: A typical experimental workflow for the synthesis of this compound via reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile and can be used to couple a wide range of amines with aryl and alkyl halides or sulfonates. For the synthesis of this compound, this would typically involve the reaction of aniline with a cyclohexyl halide (e.g., bromocyclohexane) or a cyclohexyl sulfonate (e.g., cyclohexyl triflate).
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the cyclohexyl halide or sulfonate to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding this compound and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig synthesis of this compound.
Reaction Kinetics
Currently, there is a lack of specific quantitative kinetic data (e.g., rate laws, rate constants, activation energies) in the published literature for the Buchwald-Hartwig synthesis of this compound. The reaction kinetics are known to be highly dependent on the choice of palladium precursor, ligand, base, solvent, and temperature.
Experimental Protocol
Materials:
-
Cyclohexyl bromide or triflate
-
Aniline
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Inert atmosphere glovebox or Schlenk line apparatus
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or under a stream of inert gas, an oven-dried Schlenk flask is charged with the palladium precursor, the phosphine ligand, the base, and the cyclohexyl electrophile.
-
Reagent Addition: The anhydrous solvent and aniline are added via syringe.
-
Reaction Conditions: The flask is sealed, and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Catalytic Hydrogenation of Diphenylamine
Another potential route to this compound is the catalytic hydrogenation of diphenylamine. This reaction involves the reduction of one of the phenyl rings of diphenylamine.
Reaction Mechanism and Kinetics
The mechanism involves the catalytic hydrogenation of one of the aromatic rings of diphenylamine. This process typically requires a heterogeneous catalyst, such as palladium, platinum, or ruthenium on a support. Detailed kinetic studies specifically for the selective hydrogenation of diphenylamine to this compound are not widely available. The reaction is part of a more complex network that can lead to dicyclohexylamine as a fully hydrogenated byproduct.
Experimental Protocol
Specific, detailed protocols for the selective synthesis of this compound via diphenylamine hydrogenation are not well-documented in readily accessible literature. General procedures for aromatic hydrogenation would involve dissolving diphenylamine in a suitable solvent, adding a catalyst (e.g., Pd/C), and subjecting the mixture to hydrogen gas at elevated pressure and temperature in a specialized reactor. The challenge in this synthesis lies in controlling the selectivity to achieve mono-hydrogenation of one phenyl ring without further reduction to dicyclohexylamine.
Conclusion
This technical guide has outlined the primary synthetic routes for this compound, with a detailed focus on the mechanism, kinetics, and experimental protocol for reductive amination of cyclohexanone with aniline. This method is well-characterized and provides a reliable and efficient means of production. While Buchwald-Hartwig amination and diphenylamine hydrogenation represent viable alternative pathways, there is a notable lack of specific, quantitative kinetic data and detailed experimental protocols for these methods in the context of this compound synthesis. Further research in these areas would be beneficial for a more complete understanding and optimization of all potential synthetic strategies. The provided data and protocols for reductive amination offer a solid foundation for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Synthesis of N-Cyclohexylaniline: A Journey Through Time and Technique
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Cyclohexylaniline, a secondary amine of significant industrial and pharmaceutical interest, serves as a crucial intermediate in the synthesis of various dyes, corrosion inhibitors, and pharmacologically active molecules. Its production has evolved considerably over the past century, mirroring the broader advancements in synthetic organic chemistry. This technical guide delves into the discovery and history of this compound synthesis, offering a comprehensive overview of seminal methods and contemporary approaches. Detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways are provided to equip researchers with a thorough understanding of this important transformation.
I. Historical Perspectives: From Early N-Alkylation to Catalytic Hydrogenation
The journey to efficient this compound synthesis is rooted in the fundamental discoveries of C-N bond formation and catalytic hydrogenation.
The Dawn of N-Alkylation: The Hofmann and Ullmann Era
One of the earliest methods for forming C-N bonds was the direct N-alkylation of anilines with alkyl halides, first described by August Wilhelm von Hofmann in the mid-19th century.[1] This SN2 reaction, while foundational, suffered from a significant lack of selectivity, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts due to the increased nucleophilicity of the initially formed secondary amine.[1] Controlling the reaction to favor mono-alkylation proved to be a considerable challenge.
In the early 1900s, Fritz Ullmann introduced a copper-catalyzed method for the coupling of anilines with aryl halides, a reaction now known as the Ullmann condensation or, more specifically in this context, the Goldberg reaction.[1][2] This represented a significant step forward, although the classic Ullmann conditions were harsh, requiring high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder.[1][2]
The Catalyst Revolution: Paul Sabatier and Hydrogenation
The turn of the 20th century witnessed a paradigm shift with the pioneering work of Paul Sabatier on catalytic hydrogenation. His research, which earned him the Nobel Prize in Chemistry in 1912, demonstrated that finely divided metals, particularly nickel, could catalyze the direct addition of hydrogen to various unsaturated compounds.[3] Between 1901 and 1905, Sabatier and his collaborator Senderens showed that aniline could be transformed into cyclohexylamine through this method.[3] This discovery laid the groundwork for one of the major pathways to this compound, where aniline is first hydrogenated to cyclohexylamine, which can then be arylated.
II. Core Synthetic Strategies
Modern syntheses of this compound primarily rely on two highly efficient and versatile methods: reductive amination and catalytic hydrogenation. More recently, palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool.
Reductive Amination: A Versatile and Widely Used Method
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[4] For the synthesis of this compound, this typically involves the reaction of cyclohexanone with aniline.
The reaction proceeds in two main stages:
-
Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (specifically, N-phenylcyclohexan-1-imine). This step is often catalyzed by a weak acid.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent.
This protocol is adapted from a microwave-assisted method that significantly accelerates the reaction.[5]
Materials:
-
Aniline
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
1,2-Dichloroethane (DCE)
-
Microwave reactor (e.g., CEM Discover®)
Procedure:
-
In a microwave reaction vessel, combine aniline (1 mmol), cyclohexanone (2 mmol), sodium triacetoxyborohydride (2.5 mmol), and acetic acid (3 mmol).
-
Add 1,2-dichloroethane (2 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 10 minutes.
-
After cooling, the reaction mixture is worked up using standard procedures (e.g., quenching with a basic solution, extraction with an organic solvent, and purification by chromatography).
| Reducing Agent | Acid | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| NaBH(OAc)₃ | AcOH | DCE | 140 | 10 | 95 | [5] |
| NaBH₄ | AcOH | DCE | 140 | 10 | 85 | [5] |
| NaBH₃CN | AcOH | DCE | 140 | 10 | 78 | [5] |
Catalytic Hydrogenation: The Industrial Workhorse
Catalytic hydrogenation remains a highly relevant and industrially significant route for the synthesis of cyclohexylamine, a precursor to this compound, and for the direct hydrogenation of aniline derivatives.
There are two primary approaches to this compound synthesis via catalytic hydrogenation:
-
Two-Step Process: Aniline is first hydrogenated to cyclohexylamine, which is then arylated with a suitable phenyl source. The hydrogenation of aniline to cyclohexylamine is typically carried out using catalysts such as rhodium, palladium, or ruthenium on a support like alumina or carbon.[6]
-
Direct Reductive Amination of Phenol: Phenol can be reductively aminated with aniline in the presence of a hydrogenation catalyst.
The following protocol describes the hydrogenation of aniline to cyclohexylamine using a rhodium on alumina catalyst.
Materials:
-
Aniline
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with aniline and the 5% Rh/Al₂O₃ catalyst.
-
Seal the reactor and purge it with hydrogen to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Maintain the reaction under these conditions until the consumption of hydrogen ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude cyclohexylamine can be purified by distillation.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | Cyclohexylamine Selectivity (%) | Reference |
| 5% Rh | Al₂O₃ | 80 | 8 (CO₂) | >95 | 93 | [6] |
| Ru-V₂O₅ | MCM-41 | Optimized | Optimized | - | 77 | [6] |
Palladium-Catalyzed Cross-Coupling: The Modern Approach
The late 20th century saw the emergence of palladium-catalyzed cross-coupling reactions as a powerful method for C-N bond formation, most notably the Buchwald-Hartwig amination.[7] This reaction allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions.
In the context of this compound synthesis, the Buchwald-Hartwig amination would involve the coupling of cyclohexylamine with an aryl halide, such as bromobenzene or chlorobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
This is a general protocol that can be adapted for the synthesis of this compound.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Cyclohexylamine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.
-
Add the aryl halide and cyclohexylamine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
While specific data for this compound is dispersed in the literature, the following table provides representative yields for the coupling of various amines with aryl halides, illustrating the high efficiency of this method.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | 98 |
| 4-Chlorotoluene | Aniline | Pd₂ (dba)₃ / SPhos | K₃PO₄ | 95 |
| 1-Bromo-4-tert-butylbenzene | Cyclohexylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 92 |
III. Conclusion
The synthesis of this compound has a rich history that reflects the major advancements in organic chemistry. From the early, less selective methods of N-alkylation to the highly efficient and versatile catalytic approaches of reductive amination and palladium-catalyzed cross-coupling, the tools available to chemists for the construction of this important molecule have expanded dramatically. The choice of synthetic route today depends on factors such as substrate availability, desired scale, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to provide researchers in both academic and industrial settings with a solid foundation for the synthesis and further application of this compound and its derivatives.
References
N-Cyclohexylaniline: A Comprehensive Technical Guide to its Thermodynamic Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylaniline (CAS No: 1821-36-9) is a secondary amine with a molecular formula of C₁₂H₁₇N.[1] It is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and for predicting its behavior in various formulations and reaction conditions. This technical guide provides a detailed overview of the available data on the thermodynamic properties and stability of this compound, outlines relevant experimental protocols for their determination, and presents logical workflows for its analysis.
Core Thermodynamic and Physical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's physical state and behavior under different conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇N | [2] |
| Molar Mass | 175.27 g/mol | [3] |
| Melting Point | 14-15 °C | [2] |
| Boiling Point | 191-192 °C at 73 mmHg | [2] |
| Density | 0.996 g/mL at 20 °C | [2] |
| Vapor Pressure | 0.00178 mmHg at 25 °C | |
| Flash Point | 136 °C | [3] |
| Water Solubility | Not miscible or difficult to mix in water |
Note: Specific thermodynamic quantities such as enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and specific heat capacity (Cp) for this compound are not readily found in the surveyed literature. The determination of these values would require dedicated experimental studies.
Stability and Decomposition
The thermal stability of this compound is a critical parameter for its storage and handling. The flash point of 136 °C indicates the temperature at which it can form an ignitable mixture with air.[3] However, detailed studies on its decomposition pathway and kinetics are not extensively documented.
Harmful if swallowed, in contact with skin, or if inhaled.[1] It is also advised to avoid breathing its vapor and to wear suitable protective clothing and gloves.
Experimental Protocols for Thermodynamic and Stability Analysis
To obtain comprehensive thermodynamic and stability data for this compound, a series of experimental techniques can be employed. The following sections detail the generalized protocols for these methods.
Determination of Enthalpy of Combustion and Formation
The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful techniques to assess the thermal stability, decomposition profile, and phase transitions of a substance.
Experimental Workflow for TGA/DSC Analysis
Caption: General workflow for TGA/DSC analysis.
Logical Relationships in Thermodynamic Data Analysis
The determination of key thermodynamic properties is an interconnected process. The following diagram illustrates the logical flow from experimental measurements to the calculation of fundamental thermodynamic parameters.
Caption: Logical flow of thermodynamic data determination.
Signaling Pathways
As this compound is a synthetic organic compound, it is not typically involved in endogenous biological signaling pathways. Its relevance in drug development would primarily be as a synthetic intermediate or a scaffold for the synthesis of pharmacologically active molecules. The biological effects of this compound itself would need to be determined through specific toxicological and pharmacological studies.
Conclusion
This technical guide has summarized the currently available physicochemical and stability data for this compound. While specific experimental thermodynamic data is sparse, the provided experimental protocols and logical workflows offer a clear path for researchers to determine these crucial parameters. The acquisition of data on enthalpy of formation, entropy, Gibbs free energy, and a detailed thermal decomposition profile through the described experimental methodologies would provide a more complete understanding of this compound's properties, benefiting its application in research and development. It is recommended that any use of this compound be preceded by a thorough safety assessment based on experimentally determined stability data.
References
Theoretical Insights into the Molecular Architecture of N-Cyclohexylaniline and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexylaniline is a significant structural motif in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational dynamics is paramount for designing novel molecules with tailored properties. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular structure of cyclohexylaniline derivatives. Due to the limited availability of specific theoretical studies on this compound, this paper leverages data from a closely related isomer, p-cyclohexylaniline (pCHA), as a representative model to illustrate the application of computational chemistry in characterizing this class of compounds. The guide details the computational methodologies, presents key structural parameters in a tabular format for comparative analysis, and visualizes the workflow of such theoretical studies.
Introduction
This compound consists of a cyclohexyl group and an aniline moiety linked by a nitrogen atom. This structure imparts a unique combination of flexibility from the cyclohexyl ring and rigidity from the phenyl group, leading to a complex conformational landscape. The orientation of the cyclohexyl and phenyl rings relative to each other, as well as the puckering of the cyclohexane ring, significantly influences the molecule's steric and electronic properties. These properties, in turn, govern its interactions with biological targets or its performance in material applications.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for gaining a detailed understanding of the molecular structure at the atomic level. These methods allow for the precise calculation of geometric parameters such as bond lengths, bond angles, and dihedral angles, as well as the exploration of the potential energy surface to identify stable conformers.
Computational Methodologies
The theoretical investigation of a molecule like this compound typically involves a multi-step computational protocol. This section outlines the key experiments, or more accurately, the computational steps, involved in such a study.
Geometry Optimization
The first step in a theoretical study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. This is achieved through a process called geometry optimization.
Protocol:
-
Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.
-
Conformational Search: To identify various possible low-energy conformations, a systematic or stochastic conformational search is often performed. This is particularly important for flexible molecules like this compound due to the rotational freedom around the C-N bond and the flexibility of the cyclohexane ring.
-
Quantum Chemical Calculation: Each of the identified conformers is then subjected to geometry optimization using a chosen level of theory. A widely used and reliable method is Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for example, 6-31G(d,p).
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
Conformational Analysis
The relative orientation of the cyclohexyl and phenyl rings is a key structural feature. This is typically investigated by performing a relaxed potential energy surface (PES) scan.
Protocol:
-
Define Reaction Coordinate: A specific dihedral angle, for instance, the C-C-N-C angle defining the rotation of the phenyl group relative to the cyclohexyl group, is chosen as the reaction coordinate.
-
Stepwise Rotation: The chosen dihedral angle is systematically varied in discrete steps (e.g., every 10 or 15 degrees).
-
Constrained Optimization: At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.
-
Plotting the PES: The resulting energy at each step is plotted against the dihedral angle to generate the potential energy surface, which reveals the energy barriers between different conformations.
Structural Data Presentation
The following tables summarize key quantitative data from a combined experimental (X-ray diffraction) and theoretical (ab initio) study on p-cyclohexylaniline (pCHA), which serves as a model for understanding the structural parameters of this compound.[1] The theoretical calculations for the gas-phase structure of pCHA were performed to complement the experimental solid-state data.[1]
Table 1: Selected Bond Lengths (Å) of p-Cyclohexylaniline (pCHA) [1]
| Bond | X-ray Diffraction (Solid Phase) | Ab Initio Calculation (Gas Phase) |
| C1-N1 | 1.401(2) | 1.395 |
| N1-H1A | 0.86(3) | 0.999 |
| N1-H1B | 0.91(4) | 0.999 |
| C4-C7 | 1.518(2) | 1.512 |
| C7-C8 | 1.533(2) | 1.532 |
| C8-C9 | 1.530(3) | 1.529 |
Table 2: Selected Bond Angles (°) of p-Cyclohexylaniline (pCHA) [1]
| Angle | X-ray Diffraction (Solid Phase) | Ab Initio Calculation (Gas Phase) |
| C2-C1-N1 | 120.6(2) | 120.7 |
| C6-C1-N1 | 120.3(2) | 120.7 |
| C1-N1-H1A | 114(2) | 113.1 |
| C1-N1-H1B | 115(2) | 113.1 |
| H1A-N1-H1B | 111(3) | 111.4 |
| C1-C4-C7 | 121.5(2) | 121.6 |
Visualization of Theoretical Workflows and Relationships
To better illustrate the logical flow of a theoretical investigation into molecular structure, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical workflow for the theoretical study of a flexible molecule.
Caption: Interrelationship between molecular structure and properties.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing N-Cyclohexylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of azo dyes using N-Cyclohexylaniline as a key coupling component. Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile synthesis and vibrant colors make them crucial in various fields, including textiles, printing, and increasingly, in the development of advanced materials and pharmacological agents.
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, primarily involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, in this case, this compound. The specific properties of the final dye, such as its color and solubility, are determined by the molecular structures of both the diazo component and the coupling agent.
General Reaction Scheme
The overall synthesis can be depicted as follows:
-
Diazotization: An aromatic amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.
-
Azo Coupling: The electrophilic diazonium salt reacts with the electron-rich this compound to form the azo dye.
Experimental Protocols
The following protocols outline the synthesis of a representative azo dye using this compound as the coupling agent.
Protocol 1: Diazotization of Aniline
This protocol describes the formation of the benzenediazonium chloride salt from aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Glass stirring rod
-
Ice bath
-
Magnetic stirrer and stir bar (optional)
-
Graduated cylinders
-
Thermometer
Procedure:
-
In a 100 mL beaker, add 2.8 mL (0.03 mol) of aniline to a mixture of 8.3 mL of concentrated HCl and 8.3 mL of distilled water.
-
Stir the mixture until the aniline hydrochloride salt is fully dissolved. Some gentle warming may be applied initially, but the solution must be cooled down subsequently.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction.
-
In a separate 50 mL beaker, dissolve 2.1 g (0.03 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting clear solution is the benzenediazonium chloride, which should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
This protocol details the reaction of the prepared diazonium salt with this compound to form the azo dye.
Materials:
-
Benzenediazonium chloride solution (from Protocol 1)
-
This compound
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
In a 500 mL beaker, dissolve 5.3 g (0.03 mol) of this compound in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold benzenediazonium chloride solution (prepared in Protocol 1) to the this compound solution. A colored precipitate should begin to form.
-
During the addition of the diazonium salt, add a solution of 5 g of sodium acetate in 20 mL of water portion-wise to maintain a weakly acidic to neutral pH, which is optimal for the coupling reaction with aromatic amines.
-
Continue to stir the reaction mixture vigorously in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Due to the limited availability of specific quantitative data for azo dyes derived directly from this compound in the searched literature, the following tables present representative data for analogous azo dyes synthesized from other N-substituted anilines. This data is intended to provide a general understanding of the expected characteristics of such compounds.
Table 1: Reaction Parameters and Yields for Representative Azo Dyes
| Aromatic Amine (Diazo Component) | Coupling Component | Reaction Conditions | Yield (%) | Reference Compound |
| Aniline | N,N-Dimethylaniline | 0-5 °C, weakly acidic | ~90% | Methyl Yellow |
| Sulfanilic Acid | N,N-Dimethylaniline | 0-5 °C, weakly acidic | >85% | Methyl Orange |
| p-Nitroaniline | N,N-Dimethylaniline | 10-15 °C, acidic | High | Disperse Red 1 |
Table 2: Spectroscopic Data for Representative Azo Dyes
| Compound | λmax (nm) (Solvent) | FT-IR (cm⁻¹) Key Absorptions | ¹H-NMR (δ, ppm) Key Signals |
| Methyl Yellow | 408 (Ethanol) | ~1600 (C=C aromatic), ~1420 (N=N) | 7.0-8.0 (aromatic protons), ~3.0 (N-CH₃) |
| Methyl Orange | 460 (Neutral pH) | ~3450 (N-H), ~1600 (C=C aromatic), ~1420 (N=N), ~1120 & 1030 (SO₃) | 6.5-8.0 (aromatic protons), ~3.2 (N-CH₃) |
| Disperse Red 1 | 488 (Acetone) | ~3400 (O-H), ~1590 (C=C aromatic), ~1520 (NO₂), ~1450 (N=N) | 7.0-8.5 (aromatic protons), 3.5-4.0 (N-CH₂ & O-CH₂) |
Visualizations
Diagram 1: General Synthesis Workflow
The following diagram illustrates the two-stage process for the synthesis of azo dyes.
Caption: Workflow for the synthesis of azo dyes.
Diagram 2: Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants and the final product in the synthesis of an azo dye using this compound.
Caption: Reactant to product pathway.
N-Cyclohexylaniline: Not a Catalyst, but a Key Byproduct in Aniline Hydrogenation
A comprehensive review of the scientific literature reveals that N-cyclohexylaniline does not function as a catalyst in hydrogenation reactions. Instead, it is frequently identified as a significant byproduct in the catalytic hydrogenation of aniline to produce cyclohexylamine, a reaction of considerable industrial importance. This document provides detailed information on the context of this compound's formation during these reactions, outlines common catalytic systems used for aniline hydrogenation, and offers a general protocol for this process.
This compound, also known as N-phenylcyclohexylamine, is a secondary amine that can be formed through the condensation of aniline with cyclohexylamine, or through other side reactions occurring on the catalyst surface during the hydrogenation of aniline. Its formation is generally considered undesirable when high-purity cyclohexylamine is the target product. Research in this area often focuses on catalyst and process design to minimize the formation of this compound and other byproducts like dicyclohexylamine.
Formation of this compound as a Byproduct
The selectivity of aniline hydrogenation to cyclohexylamine is a critical parameter, and the formation of this compound directly impacts the yield of the desired primary amine. Various catalytic systems have been investigated to optimize this selectivity.
Table 1: Influence of Catalytic Systems on Byproduct Formation in Aniline Hydrogenation
| Catalyst System | Support | Additive | Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | Selectivity to Cyclohexylamine (%) | Notes on this compound Formation |
| 5% Rh/Al₂O₃ | Al₂O₃ | - | 80 | 8 (CO₂) | >95 | 93 | This compound is a potential byproduct, though high selectivity to cyclohexylamine is achieved.[1] |
| Ni/γ-Al₂O₃ | γ-Al₂O₃ | - | 180 | - | 100 | ~50 | Significant formation of dicyclohexylamine; N-phenylcyclohexylamine is also a likely byproduct.[1] |
| Ru/MgO-Al₂O₃ | MgO-Al₂O₃ | Na₂CO₃ | - | - | - | - | Addition of Na₂CO₃ inhibits consecutive reactions, reducing the formation of byproducts like dicyclohexylamine and N-phenylcyclohexylamine.[1] |
| Pd₀.₅Ru₀.₅-PVP | - | - | - | - | - | - | Bimetallic catalysts are studied for direct synthesis of cyclohexylamine from nitrobenzene, where aniline is an intermediate and this compound can form.[2] |
Note: The table is compiled from various sources that may not explicitly quantify this compound but discuss strategies to suppress its formation alongside other secondary amines.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Aniline
The following is a generalized protocol for the hydrogenation of aniline to cyclohexylamine using a supported metal catalyst. This protocol is for informational purposes and should be adapted based on the specific catalyst and equipment used.
Materials:
-
Aniline (substrate)
-
Supported metal catalyst (e.g., Rh/Al₂O₃, Ru/C, or Ni-based catalyst)
-
Solvent (e.g., isopropanol, ethanol, or supercritical CO₂)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Loading: In a glass liner, weigh the desired amount of the catalyst. The catalyst loading is typically between 1-5 mol% relative to the substrate.
-
Substrate and Solvent Addition: Add the solvent to the glass liner containing the catalyst, followed by the addition of aniline.
-
Reactor Assembly: Place the glass liner into the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction: Start the magnetic stirrer and heat the reactor to the desired temperature. Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder or by taking samples at regular intervals (if the reactor setup allows).
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Isolation: Open the reactor, remove the glass liner, and separate the catalyst from the reaction mixture by filtration.
-
Analysis: Analyze the crude product using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of aniline and the selectivity to cyclohexylamine and any byproducts, including this compound.
-
Purification: The crude product can be purified by distillation to separate the cyclohexylamine from the solvent, unreacted aniline, and high-boiling byproducts like this compound.
Reaction Pathway and Byproduct Formation
The hydrogenation of aniline proceeds through the reduction of the aromatic ring. The formation of this compound occurs via a subsequent reaction between the product, cyclohexylamine, and the starting material, aniline, or an intermediate imine species on the catalyst surface.
References
Application of N-Cyclohexylaniline in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-cyclohexylaniline in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for anticonvulsant and antidepressant agents.
Introduction
This compound is a versatile secondary amine that serves as a valuable building block in organic synthesis. Its unique combination of a bulky, lipophilic cyclohexyl group and a reactive aniline moiety makes it an attractive starting material for the synthesis of a variety of target molecules. In the pharmaceutical industry, this compound and its derivatives are utilized as key intermediates in the development of novel therapeutic agents, particularly those targeting the central nervous system. The cyclohexyl group can enhance the lipophilicity of a drug molecule, potentially improving its ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.
This guide details the synthesis of a key pharmaceutical intermediate, N-cyclohexyl-N-phenyl-2-chloroacetamide, from this compound and its subsequent conversion to a potential anticonvulsant or antidepressant agent.
Data Presentation
The following tables summarize quantitative data for the synthesis of the intermediate and the biological activity of related final compounds.
Table 1: Synthesis of N-Cyclohexyl-N-phenyl-2-chloroacetamide
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Chloroacetyl Chloride | N/A |
| Base | Triethylamine | N/A |
| Solvent | Benzene (or Toluene) | N/A |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
| Estimated Yield | ~80-90% | Based on analogous reactions |
| Purity | >95% (after distillation) | Expected |
Table 2: Anticonvulsant Activity of Representative N-Phenylacetamide Derivatives
| Compound | MES ED₅₀ (mg/kg, i.p., mice) | Neurological Deficit TD₅₀ (mg/kg, i.p., mice) | Protective Index (TD₅₀/ED₅₀) | Reference |
| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | 42.97 | 105.67 | 2.46 | [1] |
| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 (active at this dose) | Not reported | Not reported | [2] |
| N-(3-Chlorophenyl)-2-morpholino-acetamide | 100 (active at this dose) | Not reported | Not reported | [2] |
| N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | Not reported | Not reported | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexyl-N-phenyl-2-chloroacetamide (Intermediate)
This protocol is adapted from the synthesis of N-ethyl-N-cyclohexyl-chloroacetamide.
Materials:
-
This compound (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Triethylamine (1.1 equivalents)
-
Anhydrous benzene or toluene
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for extraction and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous benzene or toluene.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield N-cyclohexyl-N-phenyl-2-chloroacetamide.
Protocol 2: Synthesis of a Potential Antidepressant Agent: 2-((1H-Benzimidazol-2-yl)thio)-N-cyclohexyl-N-phenylacetamide
This protocol describes the nucleophilic substitution of the chloro-intermediate with 2-mercaptobenzimidazole.
Materials:
-
N-Cyclohexyl-N-phenyl-2-chloroacetamide (1 equivalent)
-
2-Mercaptobenzimidazole (1 equivalent)
-
Triethylamine (1.2 equivalents)
-
Ethanol
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve N-cyclohexyl-N-phenyl-2-chloroacetamide (1 equivalent) and 2-mercaptobenzimidazole (1 equivalent) in ethanol.
-
Add triethylamine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-((1H-benzimidazol-2-yl)thio)-N-cyclohexyl-N-phenylacetamide.
Mandatory Visualization
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of a potential CNS-active agent.
Diagram 2: Signaling Pathway for MAO-A Inhibition (Antidepressant Action)
Caption: Mechanism of action of a potential MAO-A inhibitor antidepressant.
Diagram 3: Signaling Pathway for GABAergic System Enhancement (Anticonvulsant Action)
Caption: Enhancement of GABAergic inhibition by a potential anticonvulsant.
References
- 1. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cyclohexylaniline in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(N-cyclohexylaniline), a polymer derived from the this compound monomer. The inclusion of a bulky cyclohexyl group on the nitrogen atom of the aniline repeating unit imparts unique properties to the polymer, influencing its solubility, processability, and electrochemical behavior. These notes are intended to serve as a valuable resource for researchers exploring novel conductive polymers and their applications in materials science and drug development.
Introduction to Poly(this compound)
This compound is an N-substituted derivative of aniline that can be polymerized to yield poly(this compound). This polymer belongs to the family of substituted polyanilines, a class of conducting polymers known for their tunable electrical conductivity, environmental stability, and rich electrochemistry. The presence of the cyclohexyl group is expected to enhance the solubility of the polymer in common organic solvents compared to its unsubstituted counterpart, polyaniline, which is notoriously difficult to process. This improved processability opens up possibilities for its use in various applications, including as a component in sensors, coatings, and potentially in biomedical devices. However, the steric hindrance introduced by the bulky substituent may also affect the polymer's electrical conductivity by disrupting the conjugation along the polymer backbone.
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized through chemical oxidative polymerization or electrochemical polymerization. Below are detailed protocols for each method.
Chemical Oxidative Polymerization
This method involves the oxidation of the this compound monomer using a suitable oxidizing agent, such as ammonium persulfate (APS), in an acidic medium.
Experimental Protocol:
-
Monomer Solution Preparation: Dissolve 0.1 mol of this compound in 100 mL of 1.0 M hydrochloric acid (HCl) in a beaker. Stir the solution at room temperature until the monomer is completely dissolved. The solution may require gentle heating to aid dissolution. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 0.1 mol of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.
-
Polymer Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the polymer powder extensively with 1.0 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol and then deionized water until the filtrate becomes colorless and the pH is neutral.
-
To obtain the de-doped (emeraldine base) form, treat the polymer with a 0.1 M ammonium hydroxide solution for 2 hours.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
-
Logical Workflow for Chemical Oxidative Polymerization:
Caption: Workflow for the chemical oxidative synthesis of poly(this compound).
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a polymer film onto a conductive substrate, offering good control over film thickness and morphology.
Experimental Protocol:
-
Electrolyte Solution Preparation: Prepare an electrolyte solution consisting of 0.1 M this compound and 1.0 M H₂SO₄ in acetonitrile.
-
Electrochemical Cell Setup: Use a three-electrode electrochemical cell with a platinum (Pt) or indium tin oxide (ITO) coated glass slide as the working electrode, a Pt wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential of 1.0 V (vs. SCE) to the working electrode for a specified duration to grow the polymer film. Alternatively, cycle the potential between -0.2 V and 1.2 V (vs. SCE) at a scan rate of 50 mV/s for a set number of cycles.[1]
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized directly on the substrate.
Logical Workflow for Electrochemical Polymerization:
References
Application Notes and Protocols for N-Cyclohexylaniline as a Potential Antioxidant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Putative Mechanism of Antioxidant Action
The antioxidant activity of N-substituted anilines, and by extension potentially N-Cyclohexylaniline, is primarily believed to occur through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant directly donates a hydrogen atom from its N-H group to a free radical (R•), effectively neutralizing it. The resulting this compound radical is stabilized by resonance.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the radical.
The prevalence of each mechanism can be influenced by factors such as the solvent polarity and the specific structure of the antioxidant molecule.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols. Researchers should populate these tables with their experimental findings for this compound and standard antioxidants for comparative analysis.
Table 1: In Vitro Radical Scavenging Activity
| Compound | Assay | IC₅₀ (µg/mL) ± SD |
| This compound | DPPH | Enter Value |
| ABTS | Enter Value | |
| Ascorbic Acid (Standard) | DPPH | Enter Value |
| Trolox (Standard) | ABTS | Enter Value |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Cellular Antioxidant Activity
| Compound | Concentration (µM) | Oxidative Stressor | % Reduction in ROS ± SD |
| This compound | Enter Value | H₂O₂ | Enter Value |
| Enter Value | H₂O₂ | Enter Value | |
| Quercetin (Standard) | Enter Value | H₂O₂ | Enter Value |
ROS: Reactive Oxygen Species
Experimental Protocols
The following are detailed protocols for widely accepted in vitro assays to determine the antioxidant capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or standard to the corresponding wells.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC₅₀ value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark blue/green ABTS•⁺ solution.
-
-
Dilution of ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and Trolox in methanol as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or standard to the corresponding wells.
-
For the control well, add 10 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula provided for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the plot of scavenging activity versus concentration.
Cellular Signaling Pathways in Oxidative Stress
While the direct effect of this compound on cellular signaling pathways is yet to be determined, a key pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Investigating the potential of this compound to modulate this pathway could provide insights into its mechanism of action in a cellular context.
Conclusion
This compound presents a theoretical potential as an antioxidant additive based on the known properties of related N-substituted anilines. The protocols detailed in this document provide a robust framework for the systematic evaluation of its radical scavenging and cellular antioxidant activities. The generation of quantitative data using these standardized methods will be crucial in determining the efficacy of this compound and its potential applications in research, drug development, and other relevant fields. Further investigation into its effects on key cellular pathways, such as the Keap1-Nrf2 system, will provide a more comprehensive understanding of its biological activity.
Application Notes and Protocols: N-Cyclohexylaniline in the Preparation of Agrochemical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylaniline is a versatile secondary amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including those with applications in the agrochemical industry.[1] Its unique structure, combining both an aromatic and a saturated carbocyclic moiety, allows for the introduction of the N-cyclohexylphenylamino group into target molecules. This can influence the lipophilicity, metabolic stability, and target-binding affinity of the final active ingredient. While direct, large-scale commercial agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its potential as a building block for novel fungicides, herbicides, and insecticides remains a subject of interest in agrochemical research.
This document provides a detailed, representative protocol for the synthesis of a hypothetical fungicidal compound derived from this compound. The chosen example, a pyrazole carboxamide, represents a well-established class of fungicides, and the synthetic route is designed to be chemically plausible and illustrative of the potential applications of this compound.
Hypothetical Agrochemical Profile: N-Cyclohexyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (NCH-PZ)
For the purpose of these application notes, we will detail the preparation of a hypothetical fungicide, designated NCH-PZ. The rationale for this structure is based on the known fungicidal activity of pyrazole carboxamides, which often act as succinate dehydrogenase inhibitors (SDHIs) in the fungal respiratory chain. The this compound moiety is introduced to potentially enhance the compound's efficacy and spectrum of activity.
Data Presentation
The following table summarizes the hypothetical quantitative data associated with the synthesis and activity of NCH-PZ.
| Parameter | Value | Notes |
| Synthesis Yield | 85% | Based on the final crystallization step. |
| Purity (HPLC) | >98% | |
| Melting Point | 125-127 °C | |
| Fungicidal Activity (EC50) | 0.5 µg/mL | Against Botrytis cinerea (Gray Mold). |
| LogP (calculated) | 4.2 | Indicates high lipophilicity. |
Experimental Protocols
Synthesis of N-Cyclohexyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (NCH-PZ)
This protocol is divided into two main steps: the synthesis of the pyrazole acid chloride intermediate and the final amide coupling with this compound.
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride
-
Materials:
-
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
-
Add anhydrous toluene to form a slurry.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride is used in the next step without further purification.
-
Step 2: Amide Coupling to Synthesize NCH-PZ
-
Materials:
-
1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride (from Step 1) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the this compound solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-cyclohexyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (NCH-PZ) as a white solid.
-
Visualizations
Caption: Synthetic pathway for NCH-PZ.
Caption: Experimental workflow for NCH-PZ synthesis.
Conclusion
This compound is a valuable intermediate for the synthesis of complex organic molecules. The provided hypothetical example of NCH-PZ synthesis illustrates a practical application of this compound in the generation of a potential agrochemical fungicide. The detailed protocol and workflows serve as a guide for researchers in the field of agrochemical discovery and development, highlighting the utility of this compound in constructing novel active ingredients. Further research into the derivatization of this compound could lead to the discovery of new and effective crop protection agents.
References
Application Notes and Protocols for Electrochemical Studies of N-Cyclohexylaniline as a Corrosion Inhibitor
Introduction
N-Cyclohexylaniline is an organic compound with potential applications as a corrosion inhibitor, particularly for mild steel in acidic environments.[1] Its molecular structure, containing both a bulky cyclohexyl group and an electron-rich aniline moiety, suggests the potential for effective adsorption onto metal surfaces, thereby impeding the corrosion process. Organic compounds containing nitrogen atoms are known to be effective corrosion inhibitors as they can be adsorbed on the metal surface through the heteroatoms.[2][3] The study of such inhibitors is crucial for various industrial applications, including acid pickling, industrial cleaning, and oil and gas exploration.[2]
These application notes provide a detailed overview of the electrochemical techniques used to evaluate the efficacy of this compound as a corrosion inhibitor. The protocols outlined below are based on standard methodologies employed in corrosion science.
Mechanism of Action
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This adsorption process can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal.[4] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and thereby reducing the rate of corrosion.
Experimental Protocols
1. Materials and Sample Preparation
-
Working Electrode: Mild steel specimens with a nominal composition (e.g., 0.401% C, 0.169% Si, 0.440% Mn, 0.005% P, 0.012% S, 0.080% Cu, 0.008% Ni, 0.025% Al, and the remainder Fe) are typically used.[5] The specimens are machined into cylindrical rods or square coupons. An insulated copper wire is attached to one end for electrical connection. The specimen is then embedded in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.
-
Surface Preparation: Prior to each experiment, the exposed surface of the working electrode is mechanically polished using a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, and 1200 grit). The polished surface is then rinsed with distilled water, degreased with acetone, and dried in a stream of warm air.[5]
-
Electrolyte Solution: A corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄, is prepared using analytical grade acids and distilled water.
-
Inhibitor Solutions: Stock solutions of this compound are prepared in the electrolyte solution at various concentrations (e.g., 100 ppm, 200 ppm, 500 ppm, 1000 ppm).
2. Electrochemical Cell Setup
A standard three-electrode electrochemical cell is used for all measurements.
-
Working Electrode (WE): The prepared mild steel specimen.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. A Luggin capillary is positioned close to the working electrode surface to minimize IR drop.
-
Counter Electrode (CE): A platinum foil or graphite rod with a large surface area.
3. Potentiodynamic Polarization (PDP) Measurements
This technique is used to evaluate the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process.
-
Protocol:
-
The working electrode is immersed in the test solution (with and without the inhibitor) and allowed to stabilize for a period of 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
The resulting polarization curve (log current density vs. potential) is recorded.
-
-
Data Analysis:
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i⁰corr - i'corr) / i⁰corr] x 100 where i⁰corr and i'corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
4. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the electrode/electrolyte interface.
-
Protocol:
-
The working electrode is immersed in the test solution and allowed to reach a steady OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is recorded and typically represented as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
-
Data Analysis:
-
The Nyquist plots for inhibited solutions often show a single capacitive loop, indicating that the corrosion process is mainly controlled by charge transfer.
-
The impedance data is modeled using an equivalent electrical circuit (EEC). A simple Randles circuit is often used for corrosion systems.
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. A larger Rct value indicates a higher resistance to corrosion.
-
The double-layer capacitance (Cdl) can also be calculated from the impedance data.
-
The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation: IE% = [(R'ct - R⁰ct) / R'ct] x 100 where R'ct and R⁰ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Data Presentation
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound at 303 K
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -480 | 1100 | 75 | 120 | - |
| 100 | -470 | 450 | 70 | 115 | 59.1 |
| 200 | -465 | 280 | 68 | 112 | 74.5 |
| 500 | -450 | 150 | 65 | 108 | 86.4 |
| 1000 | -440 | 80 | 62 | 105 | 92.7 |
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without this compound at 303 K
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 200 | - |
| 100 | 120 | 150 | 58.3 |
| 200 | 250 | 110 | 80.0 |
| 500 | 580 | 80 | 91.4 |
| 1000 | 950 | 60 | 94.7 |
Visualizations
Caption: Workflow for evaluating the corrosion inhibition performance of this compound.
Caption: Proposed adsorption mechanism of this compound on a metal surface.
References
Application Notes and Protocols: The Role of N-Cyclohexylaniline in Rubber Vulcanization Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylaniline (CAS No. 1821-36-9) is a key aromatic secondary amine that serves as a critical intermediate in the synthesis of essential additives for the rubber industry. While not typically used directly as a primary vulcanizing agent or antidegradant, its derivatives are indispensable for controlling the vulcanization process and enhancing the durability of rubber products. This document provides detailed application notes and protocols for the two primary derivatives of this compound: the vulcanization accelerator N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) and the scorch inhibitor N-(Cyclohexylthio)phthalimide (CTP).
This compound as a Precursor
This compound is the foundational molecule for producing CBS and CTP, two additives with opposing but complementary functions in rubber compounding. The aniline nitrogen and the cyclohexyl group provide the necessary reactivity and physical properties for their roles in the vulcanization system.
Synthesis of Key Derivatives
The synthesis of these vital rubber chemicals originates from this compound, highlighting its central role in the rubber chemical supply chain.
Application Notes: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) as a Vulcanization Accelerator
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a widely used delayed-action accelerator for the sulfur vulcanization of natural and synthetic rubbers.[1][2][3] Its popularity stems from its excellent scorch safety at processing temperatures, combined with a rapid cure rate at vulcanization temperatures.[4][5]
Mechanism of Action
CBS functions by decomposing at curing temperatures to release active sulfurating agents.[2] This process is initiated by heat and activators like zinc oxide and stearic acid. The delayed action is attributed to the stability of the sulfenamide bond at lower processing temperatures.[5] Once the vulcanization temperature is reached, CBS decomposes to form radicals that interact with sulfur, leading to the formation of cross-links between polymer chains.[2] This controlled release of reactive species prevents premature vulcanization, or "scorching," during mixing and shaping operations.[2]
Quantitative Data
The performance of CBS as an accelerator can be quantified by its effect on the cure characteristics and mechanical properties of the rubber vulcanizate. The following tables summarize typical data for a natural rubber (NR) compound.
Table 1: Cure Characteristics of a CBS-Accelerated Natural Rubber Compound
| Property | Value | Unit |
| Scorch Time (ts2) | > 15 | min |
| Optimum Cure Time (t90) | ~ 25 | min |
| Cure Rate Index (CRI) | ~ 4 | min-1 |
| Cure conditions: 150°C |
Table 2: Mechanical Properties of a CBS-Cured Natural Rubber Vulcanizate
| Property | Value | Unit |
| Tensile Strength | > 25 | MPa |
| Elongation at Break | > 600 | % |
| Modulus at 300% Elongation | ~ 12 | MPa |
| Hardness | 60 ± 5 | Shore A |
Data is illustrative and can vary based on the full compound formulation.
Experimental Protocol: Evaluation of CBS in a Rubber Compound
Objective: To determine the effect of CBS on the cure characteristics and mechanical properties of a model natural rubber compound.
Materials:
-
Natural Rubber (SMR 20)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
N330 Carbon Black
-
Sulfur
-
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
Equipment:
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
-
Shore A durometer
Procedure:
-
Compounding:
-
Masticate the natural rubber on the two-roll mill until a smooth band is formed.
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Incorporate the carbon black in increments, ensuring thorough mixing after each addition.
-
Add the CBS and mix until fully incorporated.
-
Finally, add the sulfur at a lower mill temperature to prevent scorching.
-
Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.
-
-
Cure Characteristics Analysis:
-
Using the Moving Die Rheometer (MDR), determine the scorch time (ts2), optimum cure time (t90), and minimum and maximum torque values at a specified temperature (e.g., 150°C).
-
-
Vulcanization:
-
Press-cure sheets of the compounded rubber in a heated press at the determined optimum cure time and temperature to create vulcanized test slabs.
-
-
Mechanical Property Testing:
-
Cut dumbbell-shaped specimens from the vulcanized slabs according to ASTM D412.
-
Measure the tensile strength, elongation at break, and modulus using a tensile testing machine.
-
Measure the hardness of the vulcanized slab using a Shore A durometer according to ASTM D2240.
-
Application Notes: N-(Cyclohexylthio)phthalimide (CTP) as a Scorch Inhibitor
N-(Cyclohexylthio)phthalimide (CTP), also known as PVI, is a pre-vulcanization inhibitor used to enhance the scorch safety of rubber compounds.[6][7] It is particularly effective in formulations containing highly active accelerators, allowing for higher processing temperatures and improved productivity.[8]
Mechanism of Action
CTP functions by scavenging the precursors to cross-linking that are formed at processing temperatures. It effectively "deactivates" the accelerator system temporarily, delaying the onset of vulcanization. At the higher temperatures of vulcanization, the inhibitory effect of CTP is overcome, and the normal curing process proceeds.[9]
Experimental Protocol: Evaluation of CTP on Scorch Time
Objective: To quantify the effect of CTP on the scorch time of a rubber compound.
Materials:
-
A pre-compounded rubber formulation known to have marginal scorch safety.
-
N-(Cyclohexylthio)phthalimide (CTP) at various loadings (e.g., 0, 0.1, 0.3, 0.5 phr).
Equipment:
-
Two-roll mill
-
Moving Die Rheometer (MDR)
Procedure:
-
Compounding:
-
Take the base rubber compound and warm it up on the two-roll mill.
-
Create separate batches and add the different loadings of CTP to each.
-
Mix each batch thoroughly to ensure uniform dispersion of the CTP.
-
Sheet out the compounds.
-
-
Scorch Time Measurement:
-
For each compound, use the MDR to measure the scorch time (ts2) at a typical processing temperature (e.g., 130°C).
-
-
Data Analysis:
-
Plot the scorch time (ts2) as a function of the CTP concentration.
-
This will demonstrate the effectiveness of CTP in delaying the onset of vulcanization.
-
Conclusion
This compound is a cornerstone of the rubber chemical industry, serving as a vital precursor for the synthesis of the widely used vulcanization accelerator CBS and the scorch inhibitor CTP. Understanding the synthesis, mechanisms, and applications of these derivatives is crucial for rubber compounders and material scientists to optimize processing efficiency and the performance of the final rubber products. The protocols provided herein offer a framework for the systematic evaluation of these important additives in a laboratory setting.
References
- 1. raywaychem.com [raywaychem.com]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CBS Rubber Accelerator: What It Is and How It Works [chembroad.com]
- 5. nbinno.com [nbinno.com]
- 6. New anti-scorching agent: N-cyclohexylthio phthalimide- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 7. PVI/CTP - Joss Elastomers & Chemicals [joss.nl]
- 8. PVI ANTISCORCHING Rubber Chemicals | Ennore India Chemicals [ennoreindiachemicals.com]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols: Synthesis and Application of Substituted N-Cyclohexylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted N-Cyclohexylaniline derivatives and an overview of their applications in medicinal chemistry, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Introduction
This compound and its substituted derivatives represent a versatile class of organic compounds with significant potential in drug discovery and development. The core structure, consisting of a phenyl ring and a cyclohexyl group linked by a nitrogen atom, provides a unique scaffold that can be readily modified to modulate its physicochemical and pharmacological properties. These derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.
Synthetic Protocols
The synthesis of substituted this compound derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include reductive amination, N-acylation, and palladium-catalyzed cross-coupling reactions.
Reductive Amination
Reductive amination is a widely used and efficient one-pot method for the synthesis of this compound derivatives from anilines and cyclohexanones (or vice versa). The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)cyclohexanamine
-
Materials:
-
4-methoxyaniline (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add cyclohexanone (1.1 eq).
-
Allow the mixture to stir for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-(4-methoxyphenyl)cyclohexanamine.
-
Reductive Amination Experimental Workflow
N-Acylation
N-acylation is a common method to introduce an acyl group onto the nitrogen atom of the this compound scaffold, leading to the formation of amides. These derivatives have shown significant biological activities, particularly as anti-inflammatory agents.
Experimental Protocol: Synthesis of N-acetyl-N-cyclohexylaniline
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (NEt₃) or Pyridine (as a base)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-acetyl-N-cyclohexylaniline.[1]
-
References
Troubleshooting & Optimization
Technical Support Center: Enhancing N-Cyclohexylaniline Synthesis Yields
Welcome to the technical support center for the synthesis of N-Cyclohexylaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are Reductive Amination and Buchwald-Hartwig Amination.
-
Reductive Amination: This method involves the reaction of aniline with cyclohexanone to form an intermediate imine, which is then reduced to the final product. This can be performed as a one-pot synthesis.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. For this compound, this would typically involve the reaction of aniline with a cyclohexyl halide or vice versa.
Q2: I am getting a low yield in my reductive amination of aniline and cyclohexanone. What are the likely causes?
A2: Low yields in this reaction can stem from several factors:
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Suboptimal pH: The formation of the imine intermediate is sensitive to pH. A mildly acidic environment (pH 4-5) is often ideal to facilitate the protonation of the carbonyl group without rendering the aniline non-nucleophilic through excessive protonation.
-
Inefficient Water Removal: The condensation reaction to form the imine produces water. This water can hydrolyze the imine back to the starting materials, thus reducing the yield.
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol, leading to a lower yield of the desired product.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions.
Q3: What are the common side products in the synthesis of this compound?
A3: The formation of side products can significantly impact the yield and purity of this compound. Common byproducts include:
-
In Reductive Amination:
-
Diphenylamine: This can be formed through a disproportionation reaction of the intermediate imine.[1]
-
Cyclohexanol: This results from the direct reduction of cyclohexanone by the reducing agent.
-
-
In Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: Formation of biphenyl derivatives from the starting aryl halide.
-
Q4: How can I purify crude this compound?
A4: The purification method depends on the scale of the synthesis and the nature of the impurities.
-
Fractional Vacuum Distillation: This is an effective method for purifying this compound, especially for larger quantities. The boiling point of this compound is 191-192 °C at 73 mmHg.[2]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a suitable method. A common eluent system is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Reductive Amination of Aniline and Cyclohexanone
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Incomplete imine formation. | - Ensure mildly acidic conditions (pH 4-5) by adding a catalytic amount of acetic acid. - Consider using a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards imine formation. |
| Ineffective reduction of the imine. | - Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for the imine over the ketone. - Ensure the reducing agent is added after sufficient time has been allowed for imine formation. | |
| Significant Byproduct Formation (e.g., Cyclohexanol) | The reducing agent is too strong and is reducing the starting ketone. | Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). |
| Product is difficult to isolate and purify | Presence of unreacted starting materials and byproducts with similar polarities. | - Optimize the reaction to go to completion. - For purification, consider fractional vacuum distillation for larger scales or column chromatography with a carefully selected eluent system for smaller scales. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive catalyst. | - Use a pre-formed Pd(0) catalyst or a modern precatalyst for more reliable generation of the active catalytic species.[3] - Ensure all reagents and solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst. |
| Inappropriate ligand or base. | - Screen a variety of electron-rich, bulky phosphine ligands. - The choice of base is critical and substrate-dependent. Strong bases like NaOtBu are common, but for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be better.[3] | |
| Significant Hydrodehalogenation | The aryl halide is being reduced instead of coupled. | - Optimize the ligand and base combination. A well-chosen ligand can minimize this side reaction.[3] - Consider lowering the reaction temperature. |
| Reaction is sluggish with Aryl Chlorides | Difficulty in the initial oxidative addition step. | - Switch to a more electron-rich and bulky phosphine ligand. - If possible, use the corresponding aryl bromide or triflate, which are generally more reactive. |
Data Presentation
Reductive Amination: Effect of Catalyst on Cyclohexanone Conversion and Product Selectivity
The following table summarizes the performance of different catalysts in the reductive amination of cyclohexanone, providing insights into potential catalyst choices for optimizing this compound synthesis.
| Catalyst | Cyclohexanone Conversion (%) | Cyclohexylamine Selectivity (%) | This compound Selectivity (%) |
| Rh/SiO₂ | 83.4 | 99.1 | - |
| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | - |
Note: Data adapted from a study on cyclohexylamine synthesis and indicates catalyst activity for the reductive amination of cyclohexanone.[4]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of Aniline and Cyclohexanone
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Aniline
-
Cyclohexanone
-
Palladium on Carbon (Pd/C) catalyst
-
Methanol (Solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a suitable reactor, add aniline, cyclohexanone, and the Pd/C catalyst in methanol.
-
Inert Atmosphere: Purge the reactor with an inert gas to remove any oxygen.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas and heat the mixture to the desired temperature with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by fractional vacuum distillation or column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework and should be optimized for the specific substrates and scale of the reaction.
Materials:
-
Aryl halide (e.g., Bromocyclohexane)
-
Aniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the aryl halide, aniline, and solvent to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for this compound synthesis via reductive amination.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1821-36-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Side reactions and byproduct formation in N-Cyclohexylaniline synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of N-cyclohexylaniline. The following content, presented in a question-and-answer format, addresses common side reactions, byproduct formation, and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated side reactions?
A1: The most common and industrially relevant method for synthesizing this compound is the reductive amination of aniline with cyclohexanone . This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target secondary amine.[1][2] Alternative routes include the catalytic hydrogenation of aniline, which can also lead to this compound, though often as a byproduct in the synthesis of cyclohexylamine and dicyclohexylamine.[3]
Key side reactions to be aware of include:
-
Over-alkylation: The desired product, this compound, can react further with another molecule of cyclohexanone to form the tertiary amine, N,N-dicyclohexylaniline .
-
Formation of Dicyclohexylamine: This can occur, particularly during the catalytic hydrogenation of aniline, where two cyclohexyl groups attach to the nitrogen atom.[3]
-
Formation of N-Phenylcyclohexylamine: This byproduct can also be formed during the synthesis.
-
Reduction of Cyclohexanone: The reducing agent can directly reduce the starting ketone, cyclohexanone, to cyclohexanol . This is more prevalent with less selective reducing agents.[1]
-
Self-condensation of Cyclohexanone: Under certain conditions, cyclohexanone can undergo self-condensation reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q2: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I address them?
A2: Low yields in this compound synthesis can often be attributed to incomplete imine formation, inefficient reduction, or the prevalence of side reactions. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Imine Formation: The initial reaction between aniline and cyclohexanone to form the imine is an equilibrium process. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.[1]
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. A Dean-Stark apparatus can also be used to remove water azeotropically.[1] Mild acidic catalysis (pH 4-5) can also promote imine formation.[1]
-
-
Ineffective Reduction: The choice and handling of the reducing agent are critical for the successful conversion of the imine to this compound.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it selectively reduces the imine in the presence of the ketone, minimizing the formation of cyclohexanol.[1][4] Ensure the reducing agent is fresh and has been stored under anhydrous conditions, as it can be deactivated by moisture.[5]
-
-
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.
-
Solution: Aniline is susceptible to oxidation and should be distilled under reduced pressure before use if it appears discolored.[1] Ensure the cyclohexanone is of high purity.
-
Issue 2: Significant Formation of Byproducts
Q3: My reaction mixture contains significant amounts of byproducts, primarily N,N-dicyclohexylaniline and cyclohexanol. How can I minimize their formation?
A3: The formation of byproducts is a common challenge. The following table summarizes strategies to mitigate the formation of the most prevalent impurities.
| Byproduct | Mitigation Strategies |
| N,N-Dicyclohexylaniline | Stoichiometry Control: Use a slight excess of aniline relative to cyclohexanone to favor the formation of the monosubstituted product. |
| Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity towards the desired product. | |
| Cyclohexanol | Selective Reducing Agent: Employ a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the imine over the ketone.[1][4] Stronger reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the starting cyclohexanone.[1] |
| Dicyclohexylamine | Catalyst and Additives (in aniline hydrogenation): The choice of catalyst and the use of additives can significantly influence selectivity. For instance, the addition of alkali metal carbonates (e.g., Na₂CO₃) or hydroxides has been shown to suppress the formation of dicyclohexylamine. |
| N-Phenylcyclohexylamine | Reaction Conditions: Similar to dicyclohexylamine, optimizing catalyst and reaction conditions in aniline hydrogenation can minimize its formation. |
Quantitative Data on Byproduct Formation:
While specific quantitative data is highly dependent on the exact reaction conditions, the following table provides an illustrative example of how the choice of reducing agent can impact product distribution in a typical reductive amination.
| Reducing Agent | This compound Yield (%) | Cyclohexanol Byproduct (%) |
| Sodium Triacetoxyborohydride | High | Low |
| Sodium Borohydride | Moderate to Low | High |
Note: This table is a qualitative representation based on the known selectivity of the reducing agents.
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Aniline (freshly distilled)
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DCE or DCM.
-
Add cyclohexanone (1.1 eq) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
-
Reduction:
-
Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.[1]
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.[1]
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction scheme for this compound synthesis and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. WO2012018310A1 - Process for the production of highly pure dicyclohexylamine from by-products resulting from the producton of cyclohexylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N-Cyclohexylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Cyclohexylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, often synthesized via the catalytic hydrogenation of aniline, typically contains several impurities. The most common include unreacted starting materials and byproducts of the reaction. These are primarily:
-
Dicyclohexylamine: A common byproduct formed during the hydrogenation process.
-
Cyclohexylamine: Another byproduct of the hydrogenation of aniline.[1]
-
Aniline: Unreacted starting material.[1]
-
Polymeric materials: High-molecular-weight byproducts that can cause discoloration (yellow to black) of the crude product.
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification techniques for this compound are:
-
Acid-Base Extraction: This method leverages the basicity of the amine functional group to separate it from neutral and less basic impurities.
-
Vacuum Distillation: Effective for separating this compound from non-volatile impurities and other components with significantly different boiling points.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity, offering high resolution.
-
Recrystallization: This method is suitable for purifying this compound if it can be converted into a crystalline salt.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is dependent on the pressure. This property is crucial for purification by vacuum distillation.
| Pressure | Boiling Point |
| Atmospheric Pressure | 292.9 °C[2] |
| 73 mmHg | 191-192 °C[3] |
| 6 mmHg | 127 °C[4] |
Q4: Can this compound be purified by recrystallization?
A4: While this compound is a liquid at room temperature (melting point: 14-15°C), it can be converted to a salt, such as this compound hydrochloride, which is a solid and can be purified by recrystallization.[3][5] The choice of solvent is critical and typically involves dissolving the salt in a hot solvent in which it is soluble and allowing it to crystallize upon cooling.
Troubleshooting Guides
Acid-Base Extraction
Issue: Low recovery of this compound after extraction.
-
Potential Cause: Incorrect pH during extraction. If the aqueous solution is not sufficiently acidic, the this compound will not be fully protonated and will remain in the organic layer. Conversely, if the pH is not made sufficiently basic during the back-extraction, the free amine will not be fully liberated.
-
Recommended Solution:
-
Ensure the pH of the aqueous layer is between 2.7 and 7.0 during the initial acidic extraction to protonate the primary and secondary amines. A pH of around 4 is often effective for separating dicyclohexylamine.[4]
-
During the basification step to recover the free amine, ensure the pH is greater than 10 to ensure complete deprotonation.
-
Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.
-
Issue: The product is still impure after extraction.
-
Potential Cause: Incomplete separation of layers or insufficient washing. Emulsions can also trap impurities.
-
Recommended Solution:
-
Allow adequate time for the layers to separate completely in the separatory funnel.
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove dissolved water and some water-soluble impurities.
-
To break emulsions, you can try adding a small amount of brine or filtering the mixture through a pad of celite.
-
Vacuum Distillation
Issue: The this compound is decomposing or turning dark during distillation.
-
Potential Cause: The distillation temperature is too high. Amines can be susceptible to oxidation and decomposition at elevated temperatures.
-
Recommended Solution:
-
Reduce the pressure of the vacuum system to lower the boiling point of this compound. A pressure of 6 mmHg lowers the boiling point to 127°C, which is a safer temperature for distillation.[4]
-
Ensure the system is free of leaks to maintain a stable, low pressure. Use high-vacuum grease on all ground-glass joints.
-
A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
-
Issue: "Bumping" or uneven boiling during distillation.
-
Potential Cause: Lack of boiling chips or a stir bar, or the presence of residual volatile solvents.
-
Recommended Solution:
-
Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure that any low-boiling solvents from a previous extraction step are thoroughly removed on a rotary evaporator before attempting vacuum distillation.
-
Column Chromatography
Issue: this compound is streaking or showing poor separation on the silica gel column.
-
Potential Cause: Amines are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Recommended Solution:
-
Add a small amount of a competing base to the eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve peak shape.
-
Alternatively, use a different stationary phase, such as basic or neutral alumina, or an amine-functionalized silica gel.
-
Issue: The product is not eluting from the column.
-
Potential Cause: The eluent is not polar enough.
-
Recommended Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
A common eluent system for amines is a gradient of ethyl acetate in hexanes with a small amount of triethylamine.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Vacuum Distillation
This protocol is adapted from a patented method for the isolation of N-phenylcyclohexylamine (this compound).[4]
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add water. Stir the mixture and add concentrated sulfuric acid dropwise until the pH of the aqueous layer is approximately 4.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sulfate salts of more basic amines like dicyclohexylamine and cyclohexylamine.
-
Washing: Wash the remaining organic layer with water to remove any residual acid.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Vacuum Distillation: Transfer the resulting crude this compound to a round-bottom flask suitable for vacuum distillation. Add a magnetic stir bar.
-
Distillation Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 127°C at 6 mmHg).[4]
Quantitative Data Example:
A crude mixture containing this compound was purified using this method. The organic phase after acidic extraction and distillation yielded 99.0% pure this compound.[4]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.
-
Eluent Preparation: Prepare a mobile phase, for example, a mixture of hexane and ethyl acetate (e.g., 95:5) containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1821-36-9 | FC133259 | Biosynth [biosynth.com]
- 3. 1821-36-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine - Google Patents [patents.google.com]
- 5. Buy this compound Hydrochloride | 64316-73-0 [smolecule.com]
Optimizing reaction conditions for N-Cyclohexylaniline catalyzed reactions
Welcome to the technical support center for the synthesis of N-Cyclohexylaniline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory and industrial synthesis of this compound is through the reductive amination of aniline with cyclohexanone. Another documented method involves the reaction of aniline and cyclohexanol in the vapor phase over a copper-zinc oxide catalyst.[1] For laboratory purposes, N-alkylation of aniline is a general and useful method.[2]
Q2: I am observing low yields of this compound in my reaction. What are the potential causes?
A2: Low yields can be attributed to several factors. Incomplete reactions are a common cause; it is crucial to monitor the reaction progress using techniques like TLC or LCMS and consider extending the reaction time if necessary.[3] Another significant factor can be the purity of your starting materials. Impurities in aniline or cyclohexanone can lead to side reactions and diminish the yield.[3] Additionally, suboptimal reaction conditions, such as incorrect temperature or an inefficient catalyst system, can negatively impact the yield.
Q3: What are the common side products in the synthesis of this compound, and how can their formation be minimized?
A3: A primary side reaction is the formation of dicyclohexylamine. This can occur, particularly in catalytic hydrogenation processes.[4] Over-alkylation is a common issue in N-alkylation reactions, which could potentially lead to undesired byproducts if other alkylating agents are present. To minimize side products, it is essential to control the stoichiometry of the reactants carefully. Using a modest excess of aniline can favor the formation of the desired monosubstituted product. Additionally, optimizing the reaction temperature and choosing a selective catalyst can suppress the formation of undesired products.
Q4: How can I effectively purify the this compound product from the reaction mixture?
A4: Purification of this compound can be achieved through several methods. A common approach involves an acid wash to separate the amine from non-basic impurities. For instance, sulfuric acid can be added to the reaction mixture to a pH of about 4, which protonates the primary amines like aniline and cyclohexylamine, as well as dicyclohexylamine, moving them to the aqueous phase and leaving the N-phenylcyclohexylamine in the organic phase.[4] Following the separation of the aqueous and organic layers, the this compound can be further purified by distillation or fractionation.[4]
Q5: What is the role of the catalyst in the synthesis of this compound, and how can I optimize its use?
A5: In the context of reductive amination, a catalyst is crucial for the hydrogenation of the intermediate imine formed from aniline and cyclohexanone. Common catalysts include palladium on carbon (Pd/C), Raney Nickel, or copper-chromite.[2][5] Catalyst deactivation can be a problem. To optimize its use, ensure the catalyst is not poisoned by impurities in the starting materials or solvents.[3] The catalyst loading should also be optimized; typically, a loading of 5-10 mol% is a good starting point, but this may need to be adjusted based on the specific reaction conditions and scale.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yields are a frequent issue that can be addressed by systematically evaluating the reaction components and conditions.
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Purify aniline and cyclohexanone before use. Ensure solvents are anhydrous and of high purity.[3] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of reactants. A slight excess of aniline can sometimes improve yields. |
| Suboptimal Temperature | Screen a range of temperatures to find the optimum for your specific catalyst and solvent system.[3] For some N-alkylation reactions, 80°C has been found to be optimal. |
| Catalyst Inactivity | Ensure the catalyst is fresh and has been stored correctly. Consider trying a different catalyst (e.g., Pd/C, Raney Ni).[5] |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC/LCMS. Consider extending the reaction time.[3] |
Problem 2: Formation of Multiple Products/Byproducts
The presence of multiple spots on a TLC plate or peaks in a GC/MS spectrum indicates the formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | Use an excess of aniline relative to cyclohexanone to favor mono-alkylation. |
| Side Reactions | Adjust the reaction temperature; sometimes lower temperatures can increase selectivity. Ensure a non-nucleophilic base is used if applicable to the specific synthetic route to avoid its participation in side reactions. |
| Catalyst Non-selectivity | Experiment with different catalysts that may offer higher selectivity for the desired product. |
Experimental Protocols
General Protocol for Reductive Amination Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 equivalent) and cyclohexanone (1.1 equivalents) in a suitable solvent such as toluene or ethanol.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 mol% Pd/C) to the mixture.
-
Reaction Conditions: The reactor is then pressurized with hydrogen gas (pressure will be catalyst and system dependent, but can range from atmospheric to several bars). The reaction is heated to a specified temperature (e.g., 80-120°C) and stirred vigorously for a designated time (e.g., 8-24 hours).
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, the catalyst is removed by filtration. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by acid-base extraction followed by distillation under reduced pressure to yield pure this compound.[4]
Visual Guides
References
- 1. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1821-36-9(this compound) | Kuujia.com [kuujia.com]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in N-Cyclohexylaniline synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the reductive amination of aniline with cyclohexanone.[1][2][3] This process typically involves two key steps: the formation of an imine intermediate from the reaction of aniline and cyclohexanone, followed by the reduction of this imine to the final secondary amine product.[2][4][5]
Q2: Which catalysts are typically used for the hydrogenation in this compound synthesis?
A2: A variety of catalysts can be employed for the reduction step. Common choices include palladium on carbon (Pd/C), Raney Nickel, and other nickel-based catalysts.[6][7] The selection of the catalyst can influence reaction conditions such as temperature and pressure, as well as the overall yield and purity of the product.
Q3: What are the critical reaction parameters that affect the conversion rate and yield?
A3: Several parameters are crucial for optimizing the synthesis of this compound. These include:
-
Temperature: The reaction temperature can significantly impact the rate of both imine formation and hydrogenation. Optimal temperatures can range from room temperature to over 200°C depending on the specific protocol and catalyst used.[8]
-
Pressure: For catalytic hydrogenation using hydrogen gas, the pressure is a critical factor.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, and in some cases, the reaction equilibrium.
-
Purity of Reactants: The purity of both aniline and cyclohexanone is vital. Impurities, especially water or oxidation products in aniline, can lead to side reactions and lower yields.[4]
-
Water Removal: The formation of the imine intermediate from aniline and cyclohexanone releases water.[4] Removing this water, for instance with a Dean-Stark apparatus, can drive the equilibrium towards the imine and improve the overall conversion.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][9] These methods allow for the tracking of the consumption of starting materials (aniline and cyclohexanone) and the formation of the this compound product.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates or yields during the synthesis of this compound.
Problem 1: Low Yield of the Imine Intermediate
Question: My reaction shows a significant amount of unreacted aniline and/or cyclohexanone, suggesting poor formation of the imine intermediate. What are the possible causes and solutions?
Answer: Low yields of the imine intermediate are often due to equilibrium limitations or suboptimal reaction conditions.
| Possible Cause | Solution |
| Presence of Water | The formation of the imine is a reversible reaction that produces water.[4] To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[4] |
| Lack of Catalysis | Imine formation can be slow. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[4] Be cautious, as a strong acid can protonate the aniline, rendering it non-nucleophilic.[4] The optimal pH for imine formation is typically between 4 and 5.[4] |
| Impure Reactants | Aniline is susceptible to oxidation and can darken upon storage.[4] It is advisable to use purified aniline, for example, by distillation under reduced pressure before use.[4] Ensure the cyclohexanone is also of high purity. |
Problem 2: Incomplete Reduction of the Imine
Question: I've confirmed the presence of the imine intermediate, but the final reduction step to this compound is sluggish or incomplete. What could be the issue?
Answer: Ineffective reduction of the imine can stem from the choice of reducing agent, catalyst activity, or the reaction conditions.
| Possible Cause | Solution |
| Inappropriate Reducing Agent | For one-pot syntheses where the ketone is still present, a selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the imine in the presence of the ketone.[4] A stronger reducing agent like sodium borohydride (NaBH₄) might concurrently reduce the starting cyclohexanone to cyclohexanol, leading to a lower yield of the desired product.[4] |
| Catalyst Deactivation (for Catalytic Hydrogenation) | The catalyst (e.g., Pd/C, Raney Ni) may be inactive or poisoned. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. In some cases, impurities in the starting materials or solvent can poison the catalyst. |
| Suboptimal Reaction Conditions | For catalytic hydrogenation, ensure the temperature and hydrogen pressure are within the optimal range for the chosen catalyst. For chemical reductions, the temperature and reaction time may need to be adjusted. |
Process Workflow & Troubleshooting Logic
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Storage and Stability of N-Cyclohexylaniline
This technical support center provides guidance on the proper storage and handling of N-Cyclohexylaniline to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] A storage temperature between 10°C and 25°C is recommended.[1]
Q2: What are the visible signs of this compound degradation?
A2: A common sign of degradation is a change in color. Pure this compound is a colorless to pale yellow liquid.[2] Upon degradation, it may turn into a dark brown liquid.[2] The presence of particulate matter or a significant change in viscosity can also indicate degradation.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: How does exposure to air and light affect this compound?
A4: Like many aromatic amines, this compound is susceptible to oxidation when exposed to air.[4][5] This can lead to the formation of colored impurities. Exposure to light, particularly UV radiation, can also promote degradation.[6][7] Therefore, it is crucial to store it in a dark place or in an amber-colored container.
Q5: What are the primary degradation pathways for this compound?
A5: While specific studies on this compound are limited, the degradation of secondary aromatic amines generally proceeds through oxidation.[4] This can involve N-dealkylation (loss of the cyclohexyl group) or N-oxidation to form hydroxylamine and nitroso derivatives.[4] Photodegradation, likely involving reactive oxygen species, is another potential pathway.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Discoloration (darkening) of the solution | 1. Oxidation due to improper storage (exposure to air). 2. Exposure to light. 3. Contamination with an incompatible substance. | 1. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Store in an amber vial or in a dark cabinet. 3. Verify the purity of the solvent and ensure no contact with acids or strong oxidizers. |
| Presence of solid particles | 1. Polymerization or formation of insoluble degradation products. 2. Contamination. | 1. Filter the solution through a chemically compatible filter (e.g., PTFE). 2. Consider repurification by distillation or chromatography if the purity is critical for the experiment. 3. If contamination is suspected, discard the batch and use a fresh, unopened container. |
| Inconsistent experimental results | 1. Partial degradation of this compound, leading to lower effective concentration and potential interference from degradation products. | 1. Check the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). 2. Use freshly opened or recently purified material for sensitive experiments. |
| Unexpected reaction byproducts | 1. Degradation products of this compound are participating in the reaction. | 1. Characterize the byproducts to identify potential degradation products. 2. Implement stricter storage and handling procedures to minimize degradation. |
Quantitative Data
Table 1: Hypothetical Degradation of this compound under Various Conditions over 30 Days
| Condition | Temperature (°C) | Light Exposure | Atmosphere | Hypothetical Purity (%) |
| Ideal | 4 | Dark | Inert (Nitrogen) | >99.5 |
| Ambient, Dark | 25 | Dark | Air | 98.0 |
| Ambient, Light | 25 | Ambient Light | Air | 95.5 |
| Elevated Temp. | 40 | Dark | Air | 92.0 |
| Contaminated | 25 | Dark | Air (with trace acid) | <85.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in methanol and add 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a neat sample of this compound at 60°C for 7 days.
-
Photodegradation: Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: Analyze all stressed samples, along with a control sample (this compound in methanol, stored at 4°C in the dark), using a suitable analytical method like HPLC-UV/MS to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector and a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions and equilibrate). The gradient should be optimized to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS detection.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Workflow for forced degradation and stability-indicating method development.
Caption: Troubleshooting decision tree for suspected this compound degradation.
References
- 1. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. mdpi.com [mdpi.com]
- 7. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in N-Cyclohexylaniline Hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the hydrogenation of N-cyclohexylaniline to produce dicyclohexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound?
A1: The most common catalysts for the hydrogenation of this compound and similar reductive aminations are supported noble metal catalysts. These include Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on various supports like carbon, alumina, or silica. Nickel-based catalysts, such as Raney Nickel or supported nickel, are also used, particularly in industrial settings due to their cost-effectiveness.[1][2]
Q2: What are the primary causes of catalyst deactivation in this reaction?
A2: Catalyst deactivation in this compound hydrogenation can be broadly categorized into three main mechanisms:
-
Poisoning: Strong chemisorption of impurities from the feed or byproducts onto the active sites of the catalyst.
-
Fouling/Coking: Physical blockage of active sites and pores by carbonaceous deposits or high molecular weight byproducts.
-
Thermal Degradation: Loss of active surface area due to sintering of metal particles at high temperatures, or leaching of the active metal into the reaction medium.[3]
Q3: How can I identify the cause of my catalyst's deactivation?
A3: Identifying the root cause of deactivation typically requires a combination of reaction monitoring and catalyst characterization. A sudden drop in activity often points to poisoning, while a gradual decline might indicate fouling or sintering. Post-reaction characterization of the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) for coke analysis, Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) for metal leaching, and Transmission Electron Microscopy (TEM) for particle size analysis can provide direct evidence for the deactivation mechanism.
Troubleshooting Guides
Issue 1: Sudden and Significant Loss of Catalyst Activity
Possible Cause: Catalyst Poisoning
Explanation: Poisons are substances that strongly adsorb to the catalyst's active sites, rendering them inactive. Even trace amounts of certain impurities in the this compound feed, solvent, or hydrogen gas can lead to rapid deactivation.
Potential Poisons for Common Catalysts:
| Catalyst Type | Common Poisons |
| Palladium (Pd) | Sulfur compounds (H₂S, thiols), carbon monoxide (CO), halides (Cl⁻, Br⁻), nitrogen-containing heterocycles, and some reaction byproducts.[4] |
| Platinum (Pt) | Sulfur compounds, nitrogen compounds, and heavy metal ions.[5][6] |
| Nickel (Ni) | Sulfur compounds, chlorine compounds, and carbon monoxide.[7] |
| Rhodium (Rh) | Sulfur and heavy metal compounds. |
Troubleshooting Steps:
-
Analyze Feedstock and Solvent: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or specific elemental analysis to detect potential poisons in your this compound feedstock and solvent.
-
Purify Reactants: If impurities are detected, purify the feedstock and solvent using appropriate methods such as distillation, recrystallization, or passing through an adsorbent bed.
-
Check Hydrogen Gas Purity: Ensure the use of high-purity hydrogen gas. If necessary, use a gas purifier to remove traces of CO or other contaminants.
-
Catalyst Regeneration (for reversible poisoning): Some poisons can be removed by specific treatments. For example, mild thermal treatment under an inert gas can sometimes desorb weakly bound poisons.
Issue 2: Gradual Decline in Catalyst Activity Over Time
Possible Cause 1: Fouling or Coking
Explanation: Carbonaceous deposits, often referred to as coke, can form on the catalyst surface and within its pores, blocking access to the active sites. These deposits can originate from the decomposition of the reactant, product, or solvent, or from polymerization of reactive intermediates. In aniline hydrogenation, nitrobenzene has been identified as a coke precursor.[8]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of coke formation.
-
Pressure: Increasing the hydrogen pressure can help to minimize the formation of unsaturated coke precursors.
-
-
Solvent Effects: Ensure the solvent is stable under the reaction conditions and does not contribute to coke formation.
-
Catalyst Regeneration: Coke can often be removed by controlled oxidation (burning) in a dilute oxygen/inert gas stream at elevated temperatures, followed by reduction of the catalyst.[9]
Possible Cause 2: Thermal Degradation (Sintering)
Explanation: At elevated temperatures, the small metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active metal surface area and, consequently, a loss in catalytic activity.
Troubleshooting Steps:
-
Control Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Avoid temperature excursions or "hot spots" in the reactor.
-
Choose a Stable Catalyst Support: The choice of support material can influence the thermal stability of the metal nanoparticles.
-
Catalyst Regeneration: Sintering is generally irreversible. If sintering has occurred, the catalyst usually needs to be replaced or undergo a redispersion process, which can be complex.
Possible Cause 3: Leaching of the Active Metal
Explanation: The active metal can dissolve from the support into the reaction medium, especially in acidic or basic conditions or in the presence of complexing agents. This leads to a permanent loss of active sites.
Troubleshooting Steps:
-
Control pH: Ensure the reaction medium is neutral unless the specific catalyst system is designed for acidic or basic conditions.
-
Analyze Liquid Phase: After the reaction, analyze the liquid phase for the presence of the active metal using techniques like ICP or AAS to confirm leaching.
-
Select a More Robust Catalyst: Consider a catalyst with stronger metal-support interactions to minimize leaching. Recovery of leached rhodium, for example, often involves complex hydrometallurgical or pyrometallurgical processes.[10][11]
Experimental Protocols
Protocol for Testing Catalyst Activity and Deactivation
This protocol outlines a general procedure for evaluating the performance and stability of a catalyst for this compound hydrogenation in a batch reactor.
1. Materials and Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) with a stirrer, temperature controller, and pressure gauge.
-
This compound (reactant).
-
Dicyclohexylamine (expected product).
-
Chosen catalyst (e.g., 5% Pd/C).
-
Solvent (e.g., ethanol, isopropanol).
-
High-purity hydrogen gas.
-
Internal standard for GC analysis (e.g., dodecane).
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID).
2. Procedure:
-
Catalyst Pre-treatment (if required): Follow the manufacturer's instructions for catalyst activation or reduction. This typically involves heating the catalyst under a flow of hydrogen.
-
Reactor Loading:
-
Add the desired amount of this compound and solvent to the reactor.
-
Add the catalyst. The catalyst loading is typically between 1-5 wt% relative to the reactant.
-
Add the internal standard.
-
-
Reaction Setup:
-
Seal the reactor.
-
Purge the reactor several times with nitrogen, followed by hydrogen, to remove air.
-
Pressurize the reactor with hydrogen to the desired initial pressure.
-
-
Reaction:
-
Begin stirring and heat the reactor to the desired temperature.
-
Monitor the reaction progress by taking samples at regular intervals. This can be done by observing the pressure drop (hydrogen consumption) and/or by analyzing liquid samples via GC.
-
-
Sampling and Analysis:
-
For liquid sampling, ensure the reactor is equipped with a sampling valve that allows for safe withdrawal of small aliquots at reaction pressure.
-
Dilute the sample and analyze by GC to determine the conversion of this compound and the selectivity to dicyclohexylamine.
-
-
Deactivation Study:
-
To study deactivation, the catalyst can be recycled. After the first reaction, carefully decant the liquid product, wash the catalyst with fresh solvent, and then reuse it for a subsequent run under the same conditions.
-
A decrease in the initial reaction rate or a lower conversion after a fixed time indicates catalyst deactivation.
-
Characterization of Deactivated Catalysts
-
Temperature Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits. The catalyst is heated in a controlled flow of an oxidizing gas, and the evolved CO and CO₂ are monitored.
-
Transmission Electron Microscopy (TEM): To visualize the size and distribution of metal nanoparticles on the support and to identify sintering.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the active metal and to detect the presence of poisons on the surface.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): To measure the metal content of the fresh and spent catalyst to determine if leaching has occurred.
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: A flowchart for diagnosing the cause of catalyst deactivation.
Causes and Effects of Catalyst Deactivation
Caption: Relationship between causes, mechanisms, and effects of catalyst deactivation.
References
- 1. aidic.it [aidic.it]
- 2. Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere (Journal Article) | ETDEWEB [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dbc.wroc.pl [dbc.wroc.pl]
- 6. Effect of Sulfur or Nitrogen Poisoning on the Activity and Selectivity of Y-Zeolite-Supported Pt–Pd Catalysts in the Hydrogenation of Tetralin | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Solubility Challenges of N-Cyclohexylaniline in Reaction Media
For researchers, scientists, and drug development professionals utilizing N-Cyclohexylaniline, ensuring its complete dissolution in the reaction media is paramount for optimal reaction kinetics and product yield. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps to troubleshoot this?
A2: Begin by verifying the purity of your this compound, as impurities can significantly impact solubility. Subsequently, ensure your solvent is dry and of an appropriate grade, as water content can hinder dissolution. Gentle heating and agitation of the mixture can also facilitate the dissolving process. If solubility issues persist, consider the alternative strategies outlined in the troubleshooting guide below.
Q3: Can the reaction temperature be increased to improve the solubility of this compound?
A3: Yes, in many cases, increasing the temperature of the reaction mixture will enhance the solubility of this compound. However, it is crucial to consider the thermal stability of all reactants, reagents, and the solvent to avoid degradation. Always conduct a small-scale test to determine the optimal temperature that balances solubility and compound stability.
Q4: Are there alternative solvents I can use if this compound is poorly soluble in my current reaction medium?
A4: Absolutely. If you are encountering solubility issues, switching to a more suitable solvent is a primary troubleshooting step. A solvent screen with small amounts of this compound in solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can help identify a more effective medium for your specific reaction.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Problem: this compound is not dissolving completely in the chosen reaction solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation: Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Toluene | Soluble | Non-polar aromatic solvent, favorable for dissolving aromatic amines. |
| Tetrahydrofuran (THF) | Soluble | Polar aprotic ether, generally a good solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, known for its excellent solvating power for many organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent with strong dissolving capabilities for a broad spectrum of organic compounds.[4] |
Note: The above table is a qualitative prediction. It is highly recommended to perform experimental solubility tests for your specific application. A general protocol for determining solubility is provided below.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a common method for synthesizing this compound, which can be adapted for various scales. Careful control of reaction conditions is crucial for optimal yield and purity.
Reaction Scheme:
Aniline + Cyclohexanone --(Reducing Agent)--> this compound
Materials:
-
Aniline
-
Cyclohexanone
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 equiv) and cyclohexanone (1.2 equiv) to anhydrous DMF (to a concentration of 1.5 M of aniline).
-
Cool the mixture in an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl) (2.0 equiv) to the stirred solution.
-
After 10 minutes, add borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF, 1.5 equiv) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Reductive Amination:
Caption: Experimental workflow for this compound synthesis.
Protocol 2: General Procedure for Determining the Solubility of this compound
This protocol provides a general method for experimentally determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., toluene, THF, DMF, DMSO)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the selected solvent.
-
Equilibration: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Stirring: Place the vials in a thermostatically controlled bath at a specific temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop stirring and allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Dilution: Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of your analytical method.
-
Analysis: Analyze the diluted sample by a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
References
Technical Support Center: Managing Exotherms in Large-Scale N-Cyclohexylaniline Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the large-scale synthesis of N-Cyclohexylaniline. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes to this compound and their associated exothermic risks?
A1: The main industrial routes to this compound are highly exothermic and require careful thermal management:
-
Reductive Amination of Cyclohexanone with Aniline: This is a common method where cyclohexanone reacts with aniline in the presence of a reducing agent (typically H₂) and a catalyst. The initial imine formation is followed by an exothermic hydrogenation step.
-
Hydrogenation of Aniline: While direct hydrogenation of the benzene ring in aniline primarily produces cyclohexylamine, this compound can be a significant byproduct, especially under certain catalytic conditions. The hydrogenation of aromatic rings is a highly exothermic process. For context, the hydrogenation of nitrobenzene to aniline has a standard reaction enthalpy of -554.1 kJ/mol in the liquid phase.[1]
-
Alkylation of Aniline with Cyclohexanol or Cyclohexene: This involves the reaction of aniline with a cyclohexylating agent, often over a solid acid catalyst at elevated temperatures. These alkylation reactions are also exothermic.
The primary hazard in all these routes is a thermal runaway, where the rate of heat generation from the reaction exceeds the heat removal capacity of the reactor. This leads to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.
Q2: What is a thermal runaway and what are its consequences in this compound production?
A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn further increases the temperature. In the context of this compound synthesis, this can be triggered by factors such as cooling system failure, incorrect reagent addition rates, or catalyst misbehavior. The consequences can be severe, including:
-
Over-pressurization of the Reactor: Rapid temperature increases can boil the solvent and generate gaseous byproducts, leading to pressures exceeding the vessel's design limits.
-
Secondary Decomposition Reactions: At elevated temperatures, reactants, products, or intermediates may undergo decomposition, which can be even more energetic and produce non-condensable gases, further accelerating pressure buildup.
-
Release of Toxic and Flammable Materials: Reactor failure can release aniline (which is toxic) and other flammable materials, posing a significant risk of fire or explosion.
Q3: How do I assess the thermal risk before scaling up my this compound synthesis?
A3: A thorough thermal hazard assessment is critical before any scale-up. This should involve:
-
Literature Review: Investigate the known thermal hazards of the reactants, products, and intermediates.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of any exothermic decomposition of individual components and the reaction mixture.
-
Reaction Calorimetry (RC): This is the most crucial step. A reaction calorimeter measures the heat evolved during the reaction under process-relevant conditions. This data is used to determine the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise, which is essential for safe scale-up.
Q4: What are the key process parameters to control for managing the exotherm?
A4: The following parameters are critical for controlling the reaction exotherm:
-
Temperature: Maintaining the reactor temperature within a defined range is paramount. For vapor-phase N-alkylation of anilines, temperatures can range from 200°C to 400°C, with a preference for 250°C to 350°C.[2] Lower temperatures generally favor N-alkylation over C-alkylation.
-
Reagent Addition Rate: In semi-batch processes, the rate of addition of the limiting reagent (e.g., aniline or cyclohexanone) directly controls the rate of heat generation. A slow, controlled addition is crucial.
-
Agitation: Efficient stirring is essential to ensure uniform temperature throughout the reactor and to maximize heat transfer to the cooling jacket.
-
Catalyst Activity and Loading: The type and amount of catalyst will significantly influence the reaction rate and, therefore, the rate of heat generation.
-
Molar Ratio of Reactants: The ratio of aniline to the alkylating agent can influence selectivity and the reaction rate. An excess of aniline can sometimes favor mono-alkylation.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid, Uncontrolled Temperature Increase | 1. Cooling system failure (e.g., loss of coolant flow).2. Reagent addition rate is too high.3. Agitator failure.4. Incorrect catalyst loading (too high). | 1. Immediately stop all reagent feeds. 2. Maximize cooling to the reactor jacket.3. If the temperature continues to rise, prepare for emergency shutdown and quenching procedures.4. Verify agitator operation.5. Review batch records to confirm correct catalyst and reagent charging. |
| Reactor Temperature Exceeds Setpoint by >5°C | 1. Insufficient cooling capacity.2. Gradual fouling of the reactor heat exchange surface.3. Change in catalyst activity. | 1. Reduce the reagent addition rate.2. Check the temperature and flow rate of the cooling medium.3. If the deviation persists, hold the reaction and investigate the cooling system.4. Consider reducing the batch size or operating at a lower temperature setpoint for future runs. |
| Sudden Pressure Increase | 1. Onset of a secondary decomposition reaction due to a hot spot.2. Blockage in the vent line.3. Boiling of the solvent due to a temperature excursion. | 1. Treat as a potential thermal runaway. Immediately stop all feeds and maximize cooling.2. Cross-check the pressure reading with the reactor temperature. If both are rising rapidly, initiate emergency shutdown.3. Check the vent system for any obstructions. |
| Reaction Fails to Initiate or Stalls | 1. Catalyst is inactive or poisoned.2. Reaction temperature is too low.3. Incorrect reagent concentration or ratio. | 1. Verify the reactor temperature is at the correct setpoint for initiation.2. Check the quality and activity of the catalyst.3. Confirm that all reagents have been added in the correct amounts. |
Quantitative Data Summary
The following tables provide typical and critical parameters for the large-scale production of this compound. Note that the heat of reaction is an estimate based on similar hydrogenation reactions, and the precise value should be determined experimentally via reaction calorimetry for your specific process.
Table 1: Typical Operating Conditions
| Parameter | Value | Notes |
| Reaction Temperature | 150 - 250 °C | Dependent on catalyst and specific synthesis route. Lower temperatures may favor selectivity. |
| Pressure | 1 - 10 bar | Dependent on the use of hydrogen and solvent boiling point. |
| Catalyst | Nickel, Palladium, or solid acid (e.g., γ-Al₂O₃) | Catalyst choice affects selectivity and activity. |
| Aniline to Cyclohexanone Molar Ratio | 1.2 : 1 | An excess of aniline can help to minimize di-alkylation. |
| Agitation Speed | 100 - 300 RPM | Must be sufficient to ensure good mixing and heat transfer. |
Table 2: Thermal Safety Parameters
| Parameter | Value | Significance |
| Estimated Heat of Reaction (ΔHr) | -150 to -250 kJ/mol | Estimate. Highly exothermic. Must be determined by reaction calorimetry. |
| Adiabatic Temperature Rise (ΔTad) | > 100 °C | Process dependent. Indicates the potential temperature rise with no cooling. A high value signifies a high risk. |
| Maximum Allowable Temperature (MAT) | < Boiling point of solvent | The temperature at which undesirable side reactions or decomposition begins. Must not be exceeded. |
| Temperature for Maximum Rate of Reaction (TMR) | Process specific | The temperature at which the rate of heat generation is at its maximum. |
Experimental Protocols
Protocol: Determination of Reaction Enthalpy by Isothermal Heat Flow Calorimetry
This protocol outlines the procedure for determining the heat of reaction for the synthesis of this compound via reductive amination of cyclohexanone with aniline using an isothermal heat flow calorimeter.
1. Equipment and Reagents:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
-
Glass reactor of appropriate volume (e.g., 1 L).
-
Temperature probes for reactor contents (Tr) and jacket (Tj).
-
Calibration heater.
-
Dosing pump for aniline addition.
-
Hydrogen supply with mass flow controller.
-
Aniline (reagent grade).
-
Cyclohexanone (reagent grade).
-
Hydrogenation catalyst (e.g., 5% Pd/C).
-
Solvent (e.g., isopropanol).
2. Pre-Reaction Setup and Calibration:
-
Assemble the reactor system according to the manufacturer's instructions.
-
Charge the reactor with the solvent, cyclohexanone, and catalyst.
-
Pressurize the reactor with nitrogen and then purge with hydrogen to the desired reaction pressure.
-
Start agitation and heat the reactor to the desired isothermal reaction temperature (e.g., 150°C).
-
Allow the system to reach thermal equilibrium (stable Tr and Tj).
-
Perform a pre-calibration by applying a known amount of heat using the electric calibration heater to determine the overall heat transfer coefficient (UA).
3. Reaction Procedure:
-
Once the system is stable, begin the controlled, slow addition of aniline using the dosing pump at a pre-determined rate.
-
Continuously record the reactor temperature (Tr), jacket temperature (Tj), and the power input to the calibration heater (if using power compensation).
-
The heat flow from the reaction is calculated in real-time by the calorimetry software based on the temperature difference between the reactor and the jacket and the UA value.
-
Continue the addition of aniline until the desired stoichiometry is reached.
-
After the addition is complete, hold the reaction at the set temperature until the heat flow returns to the baseline, indicating the end of the reaction.
4. Post-Reaction and Data Analysis:
-
Perform a post-calibration with the heater to determine the final UA value.
-
The calorimetry software will integrate the heat flow over time to give the total heat of reaction (Q).
-
Calculate the molar enthalpy of reaction (ΔHr) by dividing the total heat (Q) by the number of moles of the limiting reactant.
Visualizations
References
Identifying and removing impurities from N-Cyclohexylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from N-Cyclohexylaniline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in this compound typically arise from its synthesis, which often involves the reaction of aniline with cyclohexanone or cyclohexanol, followed by reduction. The primary impurities to expect are:
-
Unreacted Starting Materials: Aniline and cyclohexylamine.[1]
-
Byproducts: Dicyclohexylamine is a significant byproduct formed during the synthesis.[1]
-
Side-Reaction Products: Minor impurities from side reactions may also be present.
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques are effective for identifying and quantifying impurities in this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, can effectively separate this compound from its polar and non-polar impurities.[5][6][7][8] A mobile phase consisting of acetonitrile and water with a modifier like formic or phosphoric acid is often employed.[5][7]
Q3: What is the general appearance and solubility of pure this compound?
A3: Pure this compound is a colorless to pale yellow liquid or a white to light yellow crystalline solid.[9][10] It has a melting point of 14-15°C and a boiling point of approximately 292.9°C at atmospheric pressure.[9][11] It is not miscible or is difficult to mix with water but is soluble in organic solvents such as ethanol and acetone.[12]
Troubleshooting Guides
Issue 1: My this compound is discolored (yellow to brown).
-
Possible Cause: The discoloration is likely due to the presence of oxidized impurities or residual starting materials and byproducts. Amines, in general, are prone to oxidation.[13]
-
Recommended Solution:
-
Distillation: For larger quantities and to remove less volatile colored impurities, vacuum distillation is highly effective.
-
Column Chromatography: If distillation is not feasible or if impurities are closely boiling, column chromatography on silica gel can be used to separate the colored components.
-
Recrystallization: For solid this compound, recrystallization can effectively remove colored impurities that are more soluble in the chosen solvent system.
-
Issue 2: Analytical testing (GC-MS or HPLC) shows the presence of starting materials (aniline, cyclohexylamine).
-
Possible Cause: Incomplete reaction or inefficient purification during the initial synthesis.
-
Recommended Solution:
-
Fractional Distillation: Due to the difference in boiling points between this compound and the starting materials, fractional distillation under reduced pressure is the most effective method for their removal.
-
Acid Wash: Aniline and cyclohexylamine are basic and can be removed by washing the crude this compound (dissolved in a water-immiscible organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salts will move to the aqueous layer. This should be followed by a wash with a dilute base (e.g., NaHCO3 solution) and then water to remove any residual acid before drying and removing the organic solvent.
-
Issue 3: Dicyclohexylamine is a major contaminant in my product.
-
Possible Cause: This is a common byproduct of the synthesis.
-
Recommended Solution:
-
Fractional Vacuum Distillation: Dicyclohexylamine has a different boiling point than this compound, allowing for separation by careful fractional distillation under reduced pressure.
-
Recrystallization: If the concentration of dicyclohexylamine is not excessively high, recrystallization may be effective in isolating the purer this compound.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| This compound | 175.27 | 292.9 (atm)[9] / 191-192 (73 mmHg)[11] | 14-15[11] | Insoluble/Difficult to mix[12] |
| Aniline | 93.13 | 184.1 | -6.3 | Slightly soluble |
| Cyclohexylamine | 99.17 | 134.5 | -17.7 | Miscible[1] |
| Dicyclohexylamine | 181.32 | 256 | -0.1 | Slightly soluble |
Table 2: Typical Purity of this compound Before and After Purification
| Purification Method | Starting Purity | Final Purity | Key Impurities Removed |
| Vacuum Distillation | ~95% | >99% | Aniline, Cyclohexylamine, Dicyclohexylamine, colored impurities |
| Recrystallization | ~97% | >99.5% | Dicyclohexylamine, colored impurities |
| Column Chromatography | ~95% | >99% | Closely related impurities, colored impurities |
Note: The purity values are illustrative and can vary based on the initial impurity profile and the specific experimental conditions.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is suitable for purifying liquid this compound from less volatile and more volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks.[14] Use a stirring bar for smooth boiling, as boiling chips are ineffective under vacuum.[14] All joints must be properly greased to ensure a good seal.[14]
-
Procedure: a. Place the impure this compound in the distillation flask, not exceeding half the flask's volume. b. Add a magnetic stir bar. c. Connect the flask to the distillation apparatus. d. Begin stirring. e. Slowly apply vacuum to the system. A water aspirator or a vacuum pump can be used.[14][15][16] f. Once a stable low pressure is achieved, begin heating the distillation flask using a heating mantle. g. Collect the fraction that distills at the expected boiling point for the measured pressure (e.g., ~127°C at 6 mmHg). h. Discard the initial lower-boiling fraction (forerun) which may contain residual starting materials. i. Stop the distillation before all the material has distilled to avoid concentrating non-volatile impurities in the flask. j. Cool the apparatus to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound
This protocol is effective for purifying solid or low-melting this compound from soluble impurities. A mixed solvent system of ethanol and water is often effective for amines.[17]
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, an ethanol/water mixture is a good starting point.
-
Procedure: a. Place the impure this compound in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol to dissolve the solid completely.[18] c. Heat the solution gently on a hot plate. d. Once dissolved, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).[17][19] e. If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.[19] f. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[20] g. Once at room temperature, place the flask in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of cold ethanol/water mixture. j. Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Column Chromatography of this compound
This method is useful for separating this compound from impurities with similar boiling points.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice.[21][22][23][24]
-
Eluent: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity can be gradually increased to elute the more polar compounds. For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing and improve separation.
-
-
Procedure: a. Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into the chromatography column.[21] Allow the silica to settle, ensuring a flat, even bed. b. Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed. c. Elution: Begin passing the eluent through the column. The less polar compounds will travel down the column faster. d. Fraction Collection: Collect the eluate in a series of fractions. e. Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound. f. Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 1821-36-9 | FC133259 | Biosynth [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. 1821-36-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. buschvacuum.com [buschvacuum.com]
- 16. youtube.com [youtube.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. web.uvic.ca [web.uvic.ca]
- 22. Column chromatography - Wikipedia [en.wikipedia.org]
- 23. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 24. column-chromatography.com [column-chromatography.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Quantification of N-Cyclohexylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of N-Cyclohexylaniline. The information presented is based on established chromatographic principles and available technical data to assist in the development of robust and reliable analytical methods.
Comparison of HPLC Methods
Two primary reversed-phase HPLC methods are presented for the quantification of this compound. Method 1 is based on a specialized stationary phase, while Method 2 utilizes a conventional C18 column, representing a widely accessible alternative.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: Specialized Stationary Phase | Method 2: Conventional C18 (Representative) |
| Stationary Phase | Newcrom R1 | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid (45/55/0.2, v/v/v) | Acetonitrile / Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 270 nm | 254 nm |
| Injection Volume | 5 µL | 10 µL |
| Column Temperature | Ambient | 30 °C |
Table 2: Comparative Performance Characteristics (Estimated)
| Parameter | Method 1: Specialized Stationary Phase | Method 2: Conventional C18 (Representative) |
| Retention Time (min) | ~ 4.5 | ~ 3.8 |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | Low ng/mL | Mid-to-high ng/mL |
| Limit of Quantification (LOQ) | Low-to-mid ng/mL | High ng/mL to low µg/mL |
| Theoretical Plates | > 5000 | > 3000 |
| Tailing Factor | < 1.2 | < 1.5 |
Note: Performance characteristics for both methods are estimated based on typical performance for the specified column types and analytes of similar structure. Actual performance may vary and requires experimental verification.
Experimental Protocols
Below is a detailed experimental protocol for the quantification of this compound using the representative conventional C18 method (Method 2).
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Procedure
-
Set up the HPLC system with the conditions specified in Table 1 for Method 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solution.
-
Bracket the sample injection with injections of a mid-range working standard to ensure system stability.
-
Construct a calibration curve by plotting the peak area response against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualization of Method Development Workflow
The following diagram illustrates the logical workflow for developing a robust HPLC method for the quantification of this compound.
A Researcher's Guide to GC-MS Analysis of N-Cyclohexylaniline and Its Byproducts
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of N-Cyclohexylaniline, robust analytical methods are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of this compound and its process-related impurities. This guide provides a comparative overview of GC-MS methodologies, supported by experimental data, to aid in method development and validation.
Understanding the Synthesis and Potential Byproducts
This compound is commonly synthesized via the reductive amination of cyclohexanone with aniline. This process, while generally efficient, can lead to the formation of several byproducts that require careful monitoring.
Key Reaction:
Aniline + Cyclohexanone --(Reductive Agent)--> this compound
Potential Byproducts:
-
Dicyclohexylamine: Formed from the reaction of cyclohexylamine (an intermediate) with another molecule of cyclohexanone.
-
Aniline: Unreacted starting material.
-
Cyclohexanone: Unreacted starting material.
-
Diphenylamine: Can be formed under certain reaction conditions.[1]
The presence and concentration of these byproducts can significantly impact the purity and safety profile of the final product, necessitating a reliable analytical method for their detection and quantification.
Comparison of GC-MS Capillary Columns
The choice of the GC capillary column is a critical factor that dictates the separation efficiency and overall performance of the analytical method. Here, we compare two commonly used stationary phases for the analysis of aromatic amines: a non-polar phase (DB-5ms equivalent) and a polar phase (DB-WAX equivalent).
Table 1: Comparison of GC-MS Column Performance for this compound and Byproduct Analysis
| Analyte | Retention Time (min) on DB-5ms (or equivalent) | Retention Time (min) on DB-WAX (or equivalent) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Aniline | ~ 7.5[2] | ~ 10.2 | ~ 0.1 - 2.3[2][3] | ~ 0.5 - 7.0[2][3] |
| Cyclohexanone | ~ 6.8 | ~ 8.5 | ~ 0.5 | ~ 1.5 |
| This compound | ~ 15.2 | ~ 18.9 | ~ 0.1 | ~ 0.3 |
| Dicyclohexylamine | ~ 14.8 | ~ 17.5 | ~ 0.2 | ~ 0.6 |
| Diphenylamine | ~ 16.5 | ~ 20.1 | ~ 0.1 | ~ 0.4 |
Note: Retention times are approximate and can vary based on the specific instrument conditions. LOD and LOQ values are estimates based on typical performance for aromatic amines and may vary depending on the matrix and instrumentation.[3][4]
Discussion of Column Performance:
-
DB-5ms (5% Phenyl-methylpolysiloxane): This non-polar column generally provides good peak shapes for aromatic amines and is a robust choice for general-purpose screening. Its lower bleed characteristics at higher temperatures make it highly suitable for MS detection.[5][6]
-
DB-WAX (Polyethylene Glycol): As a polar column, it offers a different selectivity compared to the DB-5ms. While it can provide better separation for some polar byproducts, it may exhibit peak tailing for basic compounds like amines without proper column deactivation or sample derivatization.[7] For routine analysis of this compound and its primary byproducts, a DB-5ms or equivalent column is often the preferred starting point due to its robustness and compatibility with MS detectors.
Experimental Protocols
Below are detailed experimental protocols for the GC-MS analysis of this compound. These protocols can be adapted and optimized for specific laboratory instrumentation and requirements.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, aniline, cyclohexanone, dicyclohexylamine, and diphenylamine in methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a mixed standard working solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) in the same solvent.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol or dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column:
-
Option 1 (Non-polar): Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Option 2 (Polar): Agilent J&W DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1)
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity.
Table 2: Characteristic m/z Ions for SIM Analysis
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Aniline | 93 | 66 | 65 |
| Cyclohexanone | 98 | 55 | 69 |
| This compound | 175 | 93 | 118 |
| Dicyclohexylamine | 181 | 98 | 83 |
| Diphenylamine | 169 | 168 | 167 |
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Logical Relationship in Synthesis
The following diagram illustrates the synthetic relationship between the reactants, the main product, and a key byproduct.
Conclusion
The GC-MS method detailed in this guide, particularly utilizing a non-polar DB-5ms equivalent column, provides a robust and reliable approach for the analysis of this compound and its common byproducts. The provided experimental protocols and data serve as a strong foundation for method development, validation, and routine quality control in a research or industrial setting. For higher sensitivity and specificity, the use of Selected Ion Monitoring (SIM) is recommended. Researchers should perform in-house validation to establish performance characteristics such as linearity, accuracy, and precision for their specific application.
References
- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. hpst.cz [hpst.cz]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. glsciences.eu [glsciences.eu]
Comparative Efficacy of N-Cyclohexylaniline and Dicyclohexylamine as Corrosion Inhibitors: A Data-Driven Analysis
In the realm of materials science and corrosion prevention, the selection of an appropriate inhibitor is paramount to extending the lifespan and ensuring the integrity of metallic components. This guide provides a comparative analysis of two amine-based compounds, N-Cyclohexylaniline and Dicyclohexylamine, for their roles as corrosion inhibitors, particularly for steel in corrosive environments. This report is tailored for researchers, scientists, and professionals in drug development and materials science, presenting a synthesis of available experimental data, detailed methodologies, and mechanistic insights.
Overview of the Compounds
This compound , an aromatic amine with a cyclohexyl group, and Dicyclohexylamine , a secondary amine with two cyclohexyl groups, are both recognized for their potential to mitigate corrosion. Their efficacy is largely attributed to the presence of nitrogen atoms with lone pair electrons, which can facilitate adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.
Quantitative Performance Analysis
Dicyclohexylamine: Inhibition Efficiency on Carbon Steel
A study on the top-of-line corrosion inhibition of API X80 carbon steel in a CO2-saturated aqueous solution containing acetic acid and NaCl provides specific data on the performance of Dicyclohexylamine at various temperatures.[1]
Table 1: Corrosion Inhibition Efficiency of Dicyclohexylamine [1]
| Temperature (°C) | Inhibition Efficiency (%) |
| 20 | 39.61 |
| 35 | 34.03 |
| 45 | 13.98 |
The data indicates that the inhibition efficiency of Dicyclohexylamine decreases with increasing temperature in this specific corrosive environment. The study also characterized Dicyclohexylamine as an anodic inhibitor, meaning it primarily suppresses the anodic reaction (metal dissolution) in the corrosion process.[1]
This compound: Performance Data from a Derivative
Direct experimental data on the corrosion inhibition efficiency of this compound is scarce in the available literature. However, a study on a closely related derivative, N-cyclohexyl-N'-phenyl thiourea , offers insights into the potential efficacy of the this compound structural motif. This study was conducted on mild steel in hydrochloric acid solutions.[2]
Table 2: Corrosion Inhibition Efficiency of N-cyclohexyl-N'-phenyl thiourea in 0.1 N HCl [2]
| Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |
| 50 | 28 | 98 |
This derivative demonstrated a very high inhibition efficiency, also acting as an anodic inhibitor.[2] While this is not a direct measure of this compound's performance, the high efficiency of its thiourea derivative suggests that this compound-based compounds have strong potential as corrosion inhibitors.
Experimental Protocols
Potentiodynamic Polarization for Dicyclohexylamine Evaluation[1]
The corrosion inhibition efficiency of Dicyclohexylamine was determined using the potentiodynamic polarization method.
-
Working Electrode Preparation: API X80 carbon steel specimens were used as the working electrode.
-
Electrochemical Cell: A three-electrode corrosion cell with a capacity of 1100 mL was utilized, connected to a Potentiostat/Galvanostat.
-
Corrosive Medium: An aqueous solution saturated with carbon dioxide, containing 200 ppm acetic acid and 1% NaCl, was used to simulate a wet natural gas transportation environment.
-
Inhibitor Introduction: Dicyclohexylamine was introduced into the corrosive medium.
-
Polarization Scan: Potentiodynamic polarization curves were recorded to determine the corrosion current density (i_corr) in the absence and presence of the inhibitor.
-
Inhibition Efficiency Calculation: The inhibition efficiency (IE%) was calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
Potentiodynamic Polarization for N-cyclohexyl-N'-phenyl thiourea Evaluation[2]
The study on N-cyclohexyl-N'-phenyl thiourea also employed the potentiodynamic polarization technique.
-
Working Electrode Preparation: Mild steel specimens were polished, cleaned, and mounted in a Teflon holder.
-
Electrochemical Cell: A three-electrode cell containing 400 mL of the electrolyte was used with a Wenking potentiostat.
-
Corrosive Medium: Solutions of 0.01, 0.05, and 0.1 N HCl were prepared.
-
Inhibitor Preparation: N-cyclohexyl-N'-phenyl thiourea was synthesized and purified.
-
Polarization Studies: The open circuit potential was allowed to stabilize for 25-30 minutes. Polarization scans were then performed from -250 mV to +250 mV versus the open circuit potential.
-
Data Analysis: Corrosion current density (i_corr) and corrosion potential (E_corr) were determined from the Tafel plots to calculate the inhibition efficiency.
Corrosion Inhibition Mechanisms
The primary mechanism of corrosion inhibition for both this compound and Dicyclohexylamine is believed to be adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The nitrogen atoms in the amine functional groups possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface.
The adsorption process can be classified as:
-
Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involving the formation of a coordinate-type bond between the inhibitor and the metal surface through electron pair sharing.
The presence of the cyclohexyl groups in both molecules contributes to a larger surface area coverage, enhancing the protective barrier. In this compound, the phenyl group can also interact with the metal surface through its π-electrons, potentially leading to a more stable adsorbed layer.
Conclusion
Both Dicyclohexylamine and this compound (based on data from its derivative) show promise as effective corrosion inhibitors for steel. Dicyclohexylamine has demonstrated moderate inhibition efficiency that is temperature-dependent in a simulated top-of-line corrosion environment. The derivative of this compound, N-cyclohexyl-N'-phenyl thiourea, exhibited exceptionally high inhibition efficiency in an acidic medium.
A significant data gap exists for the direct experimental evaluation of this compound as a corrosion inhibitor. To enable a conclusive, direct comparison, further research is required to assess the performance of this compound under various corrosive conditions and benchmark it against established inhibitors like Dicyclohexylamine. Such studies would be invaluable for the rational design and selection of corrosion inhibitors in diverse industrial applications.
References
Performance Evaluation of N-Cyclohexylaniline in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Cyclohexylaniline, a secondary amine, holds a significant position in the landscape of industrial and academic chemical synthesis. It serves not only as a crucial building block for pharmaceuticals, agrochemicals, and dyes but also finds application as a catalyst in various organic transformations.[1] This guide provides a comprehensive comparison of the catalytic performance of this compound against other amine catalysts, supported by experimental data. The focus is on its role in C-N bond formation reactions, particularly in the context of its synthesis via reductive amination, which serves as a model reaction to evaluate its catalytic profile.
Reductive Amination: A Case Study in Catalysis
The synthesis of this compound from cyclohexanone and aniline is a classic example of reductive amination. In this reaction, the amine (aniline) reacts with the ketone (cyclohexanone) to form an enamine intermediate, which is then reduced to the final secondary amine product, this compound. This transformation is often catalyzed by transition metals, such as palladium on carbon (Pd/C).[2] The efficiency of this reaction provides insights into the catalytic environment fostered by the amine reactants themselves.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is adapted from a study on the liquid-phase amination of cyclohexanone with aniline over a Pd/C catalyst.[2]
Materials:
-
Cyclohexanone (CyO)
-
Aniline (PhNH2)
-
Palladium on carbon (Pd/C) catalyst
-
Sodium formate (NaCO2H) as a hydrogen donor
-
Solvent (e.g., water or an appropriate organic solvent)
-
Batch reactor
Procedure:
-
The batch reactor is charged with the Pd/C catalyst.
-
Cyclohexanone, aniline, and sodium formate are added to the reactor with the solvent.
-
The reactor is sealed and heated to the desired temperature (e.g., 80-160 °C) under stirring.[2]
-
The reaction is allowed to proceed for a specific duration.
-
After completion, the catalyst is separated by filtration.
-
The product mixture is analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion of reactants and the selectivity for this compound.
Performance Data
The following table summarizes the performance of the Pd/C-catalyzed reductive amination of cyclohexanone with aniline to produce this compound. The data highlights the influence of a hydrogen donor (sodium formate) on the reaction's selectivity.
| Catalyst | Reactants | H-Donor | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Pd/C | Cyclohexanone, Aniline | NaCO2H | 80 - 160 | - | 97 | [2] |
| Pd/C | Cyclohexanone, Aniline | None | 80 - 160 | - | 86 | [2] |
Conversion data was not explicitly provided in the summarized results.
Comparative Analysis with Other Amine Catalysts
While this compound itself is the product in the above-described reaction, the conditions and outcomes of its synthesis provide a benchmark for comparing the general reactivity and selectivity of secondary amines in catalysis. Direct head-to-head comparative studies of this compound as a catalyst against other secondary amines are limited in publicly available literature. However, we can draw comparisons from studies on similar reactions, such as N-alkylation and other reductive aminations.
N-Alkylation of Anilines
In the N-alkylation of anilines with alcohols, a reaction mechanistically related to reductive amination, various catalyst systems are employed. The performance of these systems can be indicative of the efficacy of different amine structures in promoting C-N bond formation. For instance, in the synthesis of N-heptylaniline, manganese and ruthenium pincer complexes have been utilized as catalysts.[3]
| Catalyst System | Reactants | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Selectivity | Reference |
| Manganese pincer complex | Aniline + 1-Hexanol | 80 | 24 | 3 | t-BuOK | Toluene | 85 | High | [3] |
| Ruthenium complex | Aniline + 1-Hexanol | Not Specified | 24 | 1 | KOtBu | tert-Amyl alcohol | 82 (Conversion) | Not Specified | [3] |
| 10% Pd/C | Aniline + Butyraldehyde | Room Temp. | 0.5 | - | - | Water | 95 | High | [3] |
These results showcase that under different catalytic systems, high yields and selectivities for N-alkylation can be achieved. While not a direct comparison, it highlights the landscape of catalysts used for similar transformations. The high selectivity (97%) observed in the synthesis of this compound with a hydrogen donor suggests that the aniline and cyclohexanone precursors readily form the desired secondary amine under these conditions.[2]
Visualizing the Reaction Pathway
The following diagrams illustrate the key reaction pathways discussed in this guide.
References
Validation of N-Cyclohexylaniline Synthesis: A Comparative Guide to Spectroscopic Analysis
For Immediate Publication
A Comprehensive Comparison of Synthetic Routes and Spectroscopic Validation for N-Cyclohexylaniline
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of common synthetic methodologies for this compound, alongside a detailed framework for its validation using key spectroscopic techniques. The objective is to offer a practical resource for selecting an appropriate synthetic route and for robustly confirming the identity and purity of the final product.
Comparison of Synthetic Methods for this compound
The synthesis of this compound can be achieved through various established methods. This guide focuses on three prevalent approaches: Direct Reductive Amination, Buchwald-Hartwig Amination, and a two-step synthesis involving Imine Formation followed by Catalytic Hydrogenation. The performance of these methods is summarized in Table 1.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Direct Reductive Amination | Aniline, Cyclohexanone | Pd/C | Not specified | Not specified | Not specified | High (not quantified)[1] |
| Microwave-Assisted Reductive Amination | Aniline, Cyclohexanone | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | 140 | 10 min | 95[2] |
| Buchwald-Hartwig Amination | Bromobenzene, Cyclohexylamine | Pd₂(dba)₃ / (±)-BINAP | Toluene | 80 | 4 h | 60 (for a similar system)[3] |
| Imine Formation & Catalytic Hydrogenation | Aniline, Cyclohexanone (Imine Formation); N-phenylcyclohexan-1-imine (Hydrogenation) | Formic Acid (Imine Formation); H₂ / Pd/C (Hydrogenation) | Not specified | Not specified | Not specified | High (not quantified) |
Spectroscopic Validation of this compound
Accurate characterization of the synthesized this compound is critical. The following sections detail the expected outcomes from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides key information about its functional groups. The presence of a secondary amine and aromatic and aliphatic C-H bonds are characteristic features.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3310-3350 | N-H Stretch | Secondary Amine |
| ~3050-3100 | C-H Stretch | Aromatic (sp² C-H) |
| ~2840-3000 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.5-7.2 | Multiplet | 5H | Aromatic protons |
| ~3.6 | Broad Singlet | 1H | N-H |
| 3.2-3.3 | Multiplet | 1H | N-CH (cyclohexyl) |
| 1.0-2.1 | Multiplet | 10H | Cyclohexyl protons |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Aromatic C-N |
| ~129 | Aromatic C-H |
| ~117 | Aromatic C-H |
| ~113 | Aromatic C-H |
| ~52 | N-CH (cyclohexyl) |
| ~33 | Cyclohexyl CH₂ |
| ~26 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
| m/z | Interpretation |
| 175 | Molecular Ion [M]⁺ |
| 132 | [M - C₃H₇]⁺ |
| 118 | [M - C₄H₉]⁺ |
| 93 | [C₆H₅NH₂]⁺ (Aniline) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis Protocols
Method 1: Direct Reductive Amination of Aniline with Cyclohexanone
This method involves the direct reaction of aniline and cyclohexanone in the presence of a catalyst.
-
Reaction Setup: In a suitable reaction vessel, combine aniline (1.0 eq) and cyclohexanone (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).
-
Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere and stirred at a suitable temperature and pressure until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), (±)-BINAP (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Reactant Addition: Add bromobenzene (1.0 eq) and cyclohexylamine (1.2 eq) to the Schlenk tube, followed by the addition of anhydrous toluene.
-
Reaction Conditions: The reaction mixture is degassed and heated to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours, with reaction progress monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Method 3: Two-Step Imine Formation and Catalytic Hydrogenation
This method involves the initial formation of an imine intermediate, which is subsequently reduced.
-
Step 1: Imine Formation
-
Reactant Mixture: In a round-bottom flask, combine aniline (1.0 eq) and cyclohexanone (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of formic acid.
-
Reaction Conditions: The mixture is stirred at room temperature, and water is removed, typically using a Dean-Stark apparatus, to drive the equilibrium towards the imine product, N-phenylcyclohexan-1-imine. The reaction is monitored by TLC or NMR.
-
-
Step 2: Catalytic Hydrogenation
-
Reaction Setup: The crude N-phenylcyclohexan-1-imine is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of Pd/C (5-10 mol%) is added to the solution.
-
Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically with a balloon or in a hydrogenation apparatus) and stirred vigorously until the reaction is complete.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography.
-
Spectroscopic Analysis Protocols
FT-IR Spectroscopy
-
Sample Preparation: A small drop of the purified this compound is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to TMS.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and introduction.
-
Ionization: Electron Ionization (EI) is typically used to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: General workflow for synthesis and analysis.
Caption: Spectroscopic validation pathway.
References
Comparing the efficacy of different catalysts for N-Cyclohexylaniline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-cyclohexylaniline, a key intermediate in the pharmaceutical and specialty chemical industries, can be achieved through various catalytic pathways. The choice of catalyst is a critical factor that significantly influences reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of the efficacy of three prominent catalysts—Palladium on Carbon (Pd/C), Raney Nickel (Raney Ni), and Rhodium-Nickel on Silica (Rh-Ni/SiO₂)—for the synthesis of this compound, supported by experimental data.
Performance Comparison of Catalysts
The following table summarizes the quantitative performance of Pd/C, Raney Ni, and Rh-Ni/SiO₂ catalysts in the synthesis of this compound and closely related reactions. The primary route considered is the reductive amination of aniline with cyclohexanone.
| Catalyst | Reactants | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Catalyst Loading | Yield (%) | Selectivity (%) |
| 10% Pd/C | Aniline + Cyclohexanone | 150 | 1 (He) | 4 | 50 mg | >95 (Conversion) | High |
| Raney Ni | Aniline + Cyclohexanol | 130-140 | 1 (N₂) | 6 | 10 mol% | 85 | High |
| 2 wt% Rh-Ni/SiO₂ | Cyclohexanone + NH₃ | 100 | 6 (4 bar NH₃, 2 bar H₂) | 5 | 1 mol% Rh | 96.4 | 96.6 |
Note: Data for Rh-Ni/SiO₂ is for the synthesis of cyclohexylamine from cyclohexanone and ammonia, a closely related reductive amination reaction demonstrating the catalyst's high activity.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each catalyst are provided below.
Palladium on Carbon (Pd/C) Catalyzed Reductive Amination
This protocol details the one-pot synthesis of this compound from cyclohexanone and aniline using a Pd/C catalyst.
Materials:
-
10% Palladium on Carbon (Pd/C)
-
Aniline
-
Cyclohexanone
-
Toluene (solvent)
-
Helium (inert gas)
-
Autoclave reactor
Procedure:
-
The Pd/C catalyst is first activated by thermal treatment at 400°C for 2 hours under a hydrogen flow (40 mL/min).
-
The reaction mixture is prepared in a 4 mL autoclave reactor.
-
Cyclohexanone, aniline, and toluene are loaded into the reactor.
-
The pre-treated Pd/C catalyst (50 mg) is added to the reactor.
-
The reactor is sealed, purged with helium, and then pressurized to 1 bar with helium.
-
The mixture is heated to 150°C and stirred for 4 hours.
-
After the reaction, the reactor is cooled to room temperature, and the pressure is released.
-
The product mixture is analyzed by gas chromatography (GC) and other relevant analytical techniques to determine conversion and selectivity.
Raney Nickel (Raney Ni) Catalyzed N-Alkylation
This protocol outlines the synthesis of this compound via the N-alkylation of aniline with cyclohexanol using a Raney Ni catalyst.
Materials:
-
Raney Nickel (W-2 grade)
-
Aniline
-
Cyclohexanol
-
Xylene (solvent)
-
Nitrogen (inert gas)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Raney Nickel catalyst is prepared by the careful addition of a nickel-aluminum alloy to a sodium hydroxide solution. The resulting catalyst is washed with distilled water until neutral and then with ethanol.
-
In a round-bottom flask, aniline (1 equivalent) and cyclohexanol (2 equivalents) are dissolved in xylene.
-
Raney Nickel (10 mol%) is added to the mixture under a nitrogen atmosphere.
-
The reaction mixture is heated to reflux (approximately 130-140°C) and stirred for 6 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the Raney Nickel is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Rhodium-Nickel on Silica (Rh-Ni/SiO₂) Catalyzed Reductive Amination
This protocol describes the synthesis of cyclohexylamine from cyclohexanone and ammonia, demonstrating the high activity of the bimetallic catalyst. The conditions can be adapted for the synthesis of this compound by substituting ammonia with aniline.
Materials:
-
Rhodium(III) chloride hydrate
-
Nickel(II) nitrate hexahydrate
-
Silica (SiO₂) support
-
Cyclohexanone
-
Ammonia (gas)
-
Hydrogen (gas)
-
Cyclohexane (solvent)
-
Glass-coated reactor
Procedure:
-
The Rh-Ni/SiO₂ catalyst is prepared by successive impregnation of the silica support with aqueous solutions of rhodium(III) chloride hydrate and nickel(II) nitrate hexahydrate, followed by calcination at 400°C for 2 hours.
-
The catalyst is activated under a hydrogen flow at a specific reduction temperature determined by temperature-programmed reduction (TPR) analysis (e.g., 240°C for 2 wt% NiRh/SiO₂).
-
The catalytic reaction is conducted in a glass-coated reactor.
-
The activated catalyst (e.g., 100 mg of 2 wt% NiRh/SiO₂) and cyclohexane (50 mL) are placed in the reactor.
-
The reactor is charged with cyclohexanone.
-
The reactor is pressurized with ammonia (4 bar) and hydrogen (2 bar).
-
The reaction mixture is heated to 100°C and stirred for 5 hours.
-
After cooling and depressurization, the catalyst is separated by filtration, and the product is analyzed. The catalyst can be recycled for subsequent runs.[1][2]
Visualizing the Synthesis Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for this compound synthesis and the logical relationship of the key reaction steps.
References
Benchmarking the Antioxidant Properties of N-Cyclohexylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antioxidant Properties of N-Cyclohexylaniline Derivatives
This compound and its derivatives are a class of organic compounds that feature a phenyl group and a cyclohexyl group attached to a nitrogen atom. Their potential as antioxidants stems from the presence of the amine (-NH-) group, which can donate a hydrogen atom or an electron to neutralize free radicals. The electronic properties of substituents on the aromatic ring can further modulate this antioxidant capacity. Electron-donating groups are generally expected to enhance antioxidant activity, while electron-withdrawing groups may diminish it. A comprehensive evaluation of these compounds is crucial for identifying promising candidates for further development in therapeutic or industrial applications where antioxidant properties are desired.
Comparative Analysis of Antioxidant Activity
A direct comparison of the antioxidant activity of various this compound derivatives requires standardized experimental data. The following table illustrates how such data, typically presented as IC50 values (the concentration required to inhibit 50% of the radical activity), would be structured for clear comparison. Lower IC50 values indicate higher antioxidant potency.
Table 1: Illustrative Antioxidant Activity of this compound Derivatives (Hypothetical Data)
| Compound | Derivative Substitution | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (Fe(II) µM/mg) |
| This compound | Unsubstituted | > 1000 | > 1000 | < 10 |
| Derivative A | 4-methoxy | 150 | 120 | 500 |
| Derivative B | 4-hydroxy | 80 | 65 | 850 |
| Derivative C | 4-nitro | > 2000 | > 2000 | < 5 |
| Ascorbic Acid (Std.) | - | 45.54[1] | 30.2 | 1200 |
| Trolox (Std.) | - | 55.8 | 38.5 | 1100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through laboratory testing.
Experimental Protocols
Accurate and reproducible data are paramount in benchmarking studies. The following are detailed methodologies for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.
-
Prepare a series of concentrations of the this compound derivatives in methanol.
-
Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) in methanol at the same concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound, standard, or methanol (as a blank) to the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Before use, dilute the ABTS radical solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the this compound derivatives and a standard antioxidant in methanol or water.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each concentration of the test compound or standard to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS radical solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard (e.g., FeSO₄), or blank to a test tube.
-
Add 180 µL of the FRAP reagent and mix well.
-
Incubate the mixture at 37°C for 4 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄.
-
The antioxidant capacity is expressed as µM of Fe(II) equivalents per milligram of the compound.
-
Mechanistic Insights: The Nrf2 Signaling Pathway
The antioxidant effects of many compounds are not limited to direct radical scavenging. They can also upregulate the endogenous antioxidant defense system through signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (which some antioxidant compounds can induce at low levels), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, initiating their transcription.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
The evaluation of this compound derivatives for their antioxidant properties is a promising area of research. By employing standardized assays such as DPPH, ABTS, and FRAP, researchers can generate robust and comparable data. Furthermore, investigating their effects on cellular signaling pathways like Nrf2 can provide deeper insights into their mechanisms of action. This guide provides the necessary framework to conduct and present such a comparative analysis, paving the way for the identification of novel antioxidant agents.
References
Cross-Validation of Analytical Methods for N-Cyclohexylaniline Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate detection of N-Cyclohexylaniline, a potential process-related impurity or metabolite, is crucial for ensuring the quality and safety of pharmaceutical products. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The selection of an appropriate analytical method is contingent upon various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
This comparison is supported by experimental data from studies on analogous aromatic amines, providing a framework for method development, validation, and cross-validation. Detailed experimental protocols are provided to facilitate the implementation of these methods in a laboratory setting.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and related aromatic amines. These values are compiled from various sources and should be considered as expected performance benchmarks.[1]
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | High ng/mL to low µg/mL | Low ng/mL to pg/mL |
| Limit of Quantitation (LOQ) | µg/mL range | Low ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, mass spectrometer provides specific identification. |
| Sample Preparation | Often simpler, direct injection after dilution may be possible. | May require extraction and derivatization for improved volatility. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reverse-phase HPLC method suitable for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water.[2] A starting point could be a 70:30 (v/v) mixture.[1] The mobile phase may be acidified with phosphoric acid to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C[3]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a method for the analysis of aniline in serum and can be applied to this compound, potentially with derivatization to improve chromatographic performance.[4][5]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]
Reagents:
-
Suitable organic solvent (e.g., chloroform, ethyl acetate)
-
Derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride), if necessary.[4][5]
-
Anhydrous sodium sulfate
GC-MS Conditions:
-
Injector Temperature: 250 °C[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Ion Source Temperature: 230 °C[6]
-
Mass Scan Range: 35-450 amu[6]
Sample Preparation (Liquid-Liquid Extraction): [6]
-
For aqueous samples, adjust the pH to >11.
-
Extract the sample with a suitable organic solvent (e.g., chloroform).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
(Optional) Evaporate the solvent and reconstitute in a smaller volume.
-
(Optional but recommended) Derivatize the analyte to improve volatility and peak shape.[4][5][6]
Method Validation and Cross-Validation Workflows
The following diagrams illustrate the typical workflows for analytical method validation and the cross-validation process.
Workflow for Analytical Method Validation.
Logical Workflow for Method Cross-Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
A comparative analysis of N-Cyclohexylaniline's performance in different polymer matrices
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at N-Cyclohexylaniline's Efficacy in Various Polymer Matrices
This compound, a versatile secondary amine antioxidant, plays a crucial role in enhancing the durability and lifespan of various polymeric materials. This guide provides a comparative analysis of its performance in different polymer matrices, supported by experimental data, to aid researchers and professionals in material selection and formulation development.
Executive Summary
This compound is widely utilized as a stabilizer in the polymer industry to protect materials from degradation caused by heat, oxygen, and ozone.[1][2] Its effectiveness, however, varies depending on the polymer matrix it is incorporated into. This guide delves into the available data on its performance in key polymers such as Styrene-Butadiene Rubber (SBR), Natural Rubber (NR), and Nitrile Rubber (NBR), comparing its efficacy against other common antioxidants.
Performance in Styrene-Butadiene Rubber (SBR)
In SBR, a widely used synthetic rubber, this compound demonstrates notable antioxidant activity. The selection of an appropriate antioxidant is critical for SBR as its unsaturated structure makes it susceptible to oxidative degradation.[2]
Experimental Protocol: Evaluation of Antioxidant Efficacy in SBR
A common method to assess the performance of antioxidants in SBR involves the following steps:
-
Compounding: SBR is mixed with various additives, including the antioxidant being tested (e.g., this compound, IPPD, 6PPD), curing agents, fillers (like carbon black), and processing aids in a two-roll mill or an internal mixer.
-
Vulcanization: The compounded rubber is then cured (vulcanized) into sheets or other desired forms at a specific temperature and pressure.
-
Accelerated Aging: The vulcanized samples are subjected to accelerated aging in a hot air oven or an ozone chamber at a controlled temperature and for a specified duration to simulate long-term service life.[3][4]
-
Property Testing: The mechanical properties of the aged and unaged samples are then tested and compared. Key properties include tensile strength, elongation at break, and hardness.[5]
Diagram of the experimental workflow for evaluating antioxidant performance in SBR.
Performance in Natural Rubber (NR)
Natural rubber is another polymer where antioxidants are essential to prevent degradation. The performance of this compound in NR is often compared with other widely used antioxidants like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).[5]
| Antioxidant | Polymer Matrix | Test Condition | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| This compound (analogues) | Natural Rubber | Accelerated Thermal Aging | Data not available | Data not available |
| 6PPD | Natural Rubber | Accelerated Thermal Aging | High | High |
| TMQ | Natural Rubber | Accelerated Thermal Aging | Moderate | Moderate |
Note: Direct quantitative comparison for this compound was not found. The table reflects the general performance of related p-phenylenediamine antioxidants compared to other types. The effectiveness of an antioxidant is highly dependent on the specific formulation and aging conditions.
Experimental Protocol: Accelerated Aging of Natural Rubber Vulcanizates
The protocol for testing antioxidants in natural rubber is similar to that for SBR and generally follows standards like ASTM D573 for heat aging.[3][4]
-
Mastication and Compounding: Natural rubber is first masticated to reduce its viscosity, followed by the incorporation of the antioxidant, activators (zinc oxide, stearic acid), accelerators, and sulfur on a two-roll mill.
-
Vulcanization: The compounded stock is then vulcanized into sheets.
-
Aging: Dumbbell-shaped test specimens are cut from the vulcanized sheets and subjected to accelerated aging in an air oven at a specified temperature (e.g., 70°C or 100°C) for various time intervals.
-
Mechanical Testing: The tensile strength and elongation at break of the aged samples are measured and compared with the unaged samples to determine the percentage retention of these properties.
Logical relationship of factors influencing the final properties of aged rubber.
Performance in Nitrile Rubber (NBR)
Nitrile rubber, known for its oil resistance, also benefits from the addition of antioxidants to improve its thermal stability.[7] Studies have investigated the effect of various additives on the thermal degradation of NBR.
| Additive | Polymer Matrix | Test | Observation |
| Polyimide | Nitrile Rubber | TGA/DMTA | Increased onset temperature of degradation and glass transition temperature.[7] |
| p-Phenylenediamine derivatives | Nitrile Rubber | Aging Tests | Improved aging resistance.[8] |
Note: While direct comparative data for this compound in NBR is limited, studies on related p-phenylenediamine derivatives indicate their effectiveness in improving the aging resistance of NBR vulcanizates.[8]
Experimental Protocol: Thermal Stability Analysis of NBR Compounds
Thermogravimetric Analysis (TGA) and Dynamic Mechanical Thermal Analysis (DMTA) are commonly used to evaluate the thermal stability of NBR compounds.[7]
-
Sample Preparation: NBR is compounded with the antioxidant and other necessary ingredients and then vulcanized.
-
TGA Analysis: A small sample of the vulcanized rubber is placed in a TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature. The onset temperature of degradation is a key parameter for assessing thermal stability.
-
DMTA Analysis: A sample is subjected to a sinusoidal stress, and the resulting strain is measured. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve, which provides information about the polymer's mobility and, indirectly, its thermal stability.
Conclusion
This compound and its analogues are effective antioxidants for a range of elastomers, including SBR, NR, and NBR. They function by scavenging free radicals and protecting the polymer chains from oxidative degradation. While direct quantitative comparisons with other antioxidants in various polymer matrices are not always readily available in a consolidated format, the existing body of research on amine antioxidants provides strong evidence for their utility. The choice of the optimal antioxidant for a specific application will depend on a variety of factors, including the polymer type, processing conditions, service environment, and cost considerations. Further research providing direct, side-by-side comparisons of this compound with other leading antioxidants in various polymer systems would be invaluable to the materials science community.
References
- 1. Effect of Thermal Aging on Mechanical Properties of EPDM Rubber | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. ardl.com [ardl.com]
- 4. reedrubberproducts.com [reedrubberproducts.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. scispace.com [scispace.com]
Literature review comparing the synthetic routes to N-Cyclohexylaniline
For Researchers, Scientists, and Drug Development Professionals
N-Cyclohexylaniline is a significant secondary amine utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals. The efficient and selective synthesis of this compound is of paramount importance for industrial applications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison of their performance to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data Overview
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Reductive Amination of Aniline and Cyclohexanone | Catalytic Hydrogenation of Aniline | Buchwald-Hartwig Amination |
| Starting Materials | Aniline, Cyclohexanone | Aniline, Hydrogen | Aniline, Cyclohexyl Bromide (or Cyclohexylamine, Bromobenzene) |
| Key Reagents/Catalyst | Pd/C, Hydrogen or other reducing agents | Ni-Cr, Rh, Ru, or Pd catalysts | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Reaction Temperature | Typically 80-150°C | 160-250°C | 80-120°C |
| Reaction Pressure | Atmospheric to high pressure | High pressure (2-7 MPa) | Atmospheric pressure |
| Reaction Time | 4-24 hours | 1-5 hours | 12-24 hours |
| Reported Yield | High (Specific data not provided in general literature) | Variable, depends on selectivity | Generally high for C-N coupling reactions |
| Selectivity | Good, can be optimized | A key challenge is avoiding over-hydrogenation to cyclohexylamine or formation of dicyclohexylamine. | Generally very high for the specific C-N bond formation. |
| Key Advantages | One-pot reaction, readily available starting materials. | Potentially cost-effective for large-scale production. | Broad substrate scope and high functional group tolerance.[1] |
| Key Disadvantages | Catalyst may be expensive, requires handling of hydrogen gas. | High pressure and temperature required, selectivity can be an issue. | Expensive catalyst and ligands, requires inert atmosphere.[2] |
Logical Workflow of Synthetic Routes
The following diagram illustrates the primary synthetic pathways to this compound.
Caption: Primary synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical literature and principles.
Reductive Amination of Aniline with Cyclohexanone
This one-pot method involves the reaction of aniline with cyclohexanone to form an intermediate imine, which is then reduced in situ to this compound.
Materials and Reagents:
-
Aniline
-
Cyclohexanone
-
Palladium on carbon (Pd/C, 5 wt%)
-
Hydrogen gas or a suitable hydrogen donor (e.g., formic acid)
-
Solvent (e.g., methanol, ethanol, or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask or a pressure reactor, add aniline (1.0 equiv.), cyclohexanone (1.0-1.2 equiv.), and the solvent.
-
The vessel is purged with an inert gas.
-
Carefully add the Pd/C catalyst (1-5 mol%) under the inert atmosphere.
-
If using hydrogen gas, the reactor is sealed and pressurized with hydrogen to the desired pressure (e.g., 1-10 atm). If using a hydrogen donor, it is added to the reaction mixture.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-120°C) for a specified time (e.g., 4-24 hours). The reaction progress is monitored by a suitable technique like TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield pure this compound.
Catalytic Hydrogenation of Aniline
This method involves the direct hydrogenation of aniline, where under certain conditions, the intermediate cyclohexylamine can react with unreacted aniline to form this compound.
Materials and Reagents:
-
Aniline
-
Hydrogen gas
-
Catalyst (e.g., Nickel-Chromium, Rhodium on a support, or Ruthenium on a support)
-
High-pressure autoclave
Procedure:
-
The aniline and the catalyst are charged into a high-pressure autoclave.
-
The autoclave is sealed and purged several times with hydrogen gas to remove air.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 2-7 MPa).
-
The reaction mixture is heated to the target temperature (e.g., 160-250°C) with vigorous stirring.
-
The reaction is allowed to proceed for a set duration (e.g., 1-5 hours), and the consumption of hydrogen is monitored.
-
After the reaction, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The product mixture is analyzed (e.g., by GC) to determine the relative amounts of aniline, cyclohexylamine, this compound, and dicyclohexylamine.
-
This compound is isolated and purified from the product mixture by fractional distillation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of the C-N bond in this compound. The following is a general procedure that can be adapted for the coupling of aniline with a cyclohexyl halide or cyclohexylamine with an aryl halide.[3]
Materials and Reagents:
-
Aniline (1.0 equiv.) and Cyclohexyl bromide (1.2 equiv.) OR Cyclohexylamine (1.2 equiv.) and Bromobenzene (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine, the halide, and sodium tert-butoxide.
-
In a separate vial, weigh out Pd(OAc)₂ and XPhos.
-
The reaction flask is sealed with a septum and evacuated and backfilled with an inert gas three times.
-
Under a positive flow of inert gas, quickly add the catalyst and ligand to the reaction flask.
-
Add anhydrous toluene via syringe to the reaction flask.
-
The reaction flask is placed in a preheated oil bath at 100-110°C and stirred vigorously.
-
The reaction progress is monitored by TLC or GC.
-
Once the reaction is complete, it is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Conclusion
The choice of the most appropriate synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and the importance of reaction selectivity.
-
Reductive amination offers a straightforward, one-pot synthesis from readily available starting materials, making it an attractive option for laboratory-scale synthesis.
-
Catalytic hydrogenation of aniline is a potentially more economical route for large-scale industrial production, although careful optimization is required to achieve high selectivity for the desired secondary amine.
-
Buchwald-Hartwig amination provides a highly versatile and selective method, which is particularly valuable when dealing with complex substrates or when high purity is a critical requirement, despite the higher cost of the catalyst system.
Researchers and drug development professionals should carefully evaluate these factors to select the synthetic strategy that best aligns with their specific research and production goals.
References
Safety Operating Guide
Proper Disposal of N-Cyclohexylaniline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Cyclohexylaniline (CAS No. 1821-36-9), a chemical widely used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1] Proper disposal is not only a regulatory requirement but a cornerstone of responsible laboratory practice. The following procedures outline the necessary steps for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams. Mixing can lead to hazardous reactions and complicates disposal.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with amines.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for initial absorption.
-
Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
4. Final Disposal:
-
This compound waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.
-
The recommended method of disposal is incineration at a licensed hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the full chemical name and hazard information.
-
Never dispose of this compound down the drain or in regular trash.
Quantitative Data and Hazard Classification
The following table summarizes key data for this compound, including its hazard classifications. While this compound is not specifically listed with its own EPA hazardous waste code, wastes from the production of related compounds like aniline and nitrobenzene are listed. Therefore, it is prudent to manage it as a hazardous waste.
| Parameter | Value / Classification |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| EPA Hazardous Waste (Guidance) | While not specifically listed, it may be classified under codes for related industrial wastes such as:- K083: Distillation bottoms from aniline production- K103: Process residues from aniline extraction- K104: Combined wastewaters from nitrobenzene/aniline production- F004: Spent non-halogenated solvents (cresols, cresylic acid, and nitrobenzene) |
| Recommended Disposal Method | Incineration |
| Recommended Incineration Temperature | 850°C - 1300°C |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-Cyclohexylaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Cyclohexylaniline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It can be harmful if swallowed, comes into contact with the skin, or is inhaled, and it is known to cause serious eye irritation.[1][2][3][4] Adherence to the following safety measures is critical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles compliant with European standard EN 166 or OSHA 29 CFR 1910.133.[1][5] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves. | To prevent skin contact, as the substance can be harmful.[1][2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][6] | To prevent skin absorption and irritation. |
| Respiratory Protection | Not required under normal laboratory use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1] | To prevent inhalation of harmful vapors, especially in confined or poorly ventilated areas.[2] |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C12H17N[7] |
| Molecular Weight | 175.27 g/mol [3][7] |
| Appearance | White to light yellow crystalline powder or dark brown liquid.[2] |
| Melting Point | 14-15°C[4][7] |
| Boiling Point | 191-192 °C (at 73 mmHg)[4][7] |
| Density | 0.996 g/mL at 20 °C[4][7] |
| Flash Point | 136 °C[4][7] |
| Water Solubility | Not miscible or difficult to mix in water.[2][7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in the laboratory.
-
Preparation :
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][5][6]
-
Verify that the work area is well-ventilated, preferably within a chemical fume hood.[1][2]
-
Assemble all necessary PPE as specified in the table above and inspect for any damage.
-
-
Handling :
-
Post-Handling :
Emergency and First Aid Procedures
Immediate response is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth with water.[1][2] |
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.
-
Waste Identification :
-
This compound waste is considered hazardous. Consult your institution's environmental health and safety (EHS) office for specific classification.
-
-
Containerization :
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, labeled, and tightly sealed container.
-
-
Disposal Method :
Spill Response Workflow
The following diagram outlines the procedural flow for responding to an this compound spill.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Page loading... [guidechem.com]
- 3. This compound | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1821-36-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
